Nlrp3-IN-60
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H24F2N4O4S |
|---|---|
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
5,13-difluoro-16,16-dimethyl-11,11-dioxo-6-propan-2-yl-18-oxa-11λ6-thia-10,14,15,20-tetrazatetracyclo[17.3.1.112,15.02,7]tetracosa-1(23),2(7),3,5,12(24),13,19,21-octaen-9-one |
InChI |
InChI=1S/C23H24F2N4O4S/c1-13(2)21-16-10-19(30)28-34(31,32)18-11-29(27-22(18)25)23(3,4)12-33-20-9-14(7-8-26-20)15(16)5-6-17(21)24/h5-9,11,13H,10,12H2,1-4H3,(H,28,30) |
Clave InChI |
ITMGDDOSMDGHTK-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of NLRP3 Inflammasome Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for a specific compound designated "NLRP3-IN-60" did not yield any publicly available scientific literature, quantitative data, or experimental protocols. This suggests that "this compound" may be an internal designation for a compound that is not yet publicly disclosed or characterized.
Therefore, this technical guide will provide a comprehensive overview of the mechanism of action of a well-characterized and widely studied NLRP3 inflammasome inhibitor, MCC950 , as a representative example to fulfill the core requirements of your request. The principles, pathways, and experimental methodologies described herein are fundamental to the study of NLRP3 inhibitors and can be applied to the investigation of novel compounds in this class.
The NLRP3 Inflammasome Signaling Pathway
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune system.[1][2] Its activation is a two-step process, consisting of a priming signal (Signal 1) and an activation signal (Signal 2).[3][4]
-
Signal 1 (Priming): This step is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the activation of the transcription factor NF-κB, resulting in the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression.[4][5]
-
Signal 2 (Activation): A variety of stimuli, including extracellular ATP, pore-forming toxins, and crystalline substances, can trigger the assembly of the NLRP3 inflammasome.[6][7] This leads to the oligomerization of NLRP3, which then recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its auto-catalytic activation.[8] Activated caspase-1 then cleaves pro-IL-1β and pro-gasdermin D (GSDMD), leading to the secretion of mature IL-1β and pyroptotic cell death, respectively.[4][9]
Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway.
Mechanism of Action of MCC950
MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[10] Its mechanism of action has been extensively studied and it is understood to directly target the NLRP3 protein.
MCC950 is believed to bind to the NACHT domain of NLRP3, which possesses ATPase activity essential for its oligomerization and activation.[6] By binding to this domain, MCC950 is thought to lock NLRP3 in an inactive conformation, thereby preventing its self-association and the subsequent recruitment of ASC.[6] This, in turn, blocks the entire downstream signaling cascade, including caspase-1 activation, IL-1β maturation, and pyroptosis.
Quantitative Data for MCC950
The inhibitory potency of MCC950 has been quantified in various cellular systems. The half-maximal inhibitory concentration (IC50) is a key metric used to describe the efficacy of an inhibitor.
| Compound | Cell Type | Activator(s) | Assay | IC50 Value | Reference |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | ~7.5 nM | [6] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | ~8.1 nM | [6] |
| MCC950 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Nigericin (B1684572) | IL-1β release | ~15 nM | [6] |
Experimental Protocols
The characterization of NLRP3 inhibitors like MCC950 involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the steps to assess the inhibitory effect of a compound on NLRP3 inflammasome activation in macrophages.
Cell Culture and Priming:
-
Culture bone marrow-derived macrophages (BMDMs) or human THP-1 cells in complete RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
Inhibitor Treatment and NLRP3 Activation:
-
Following priming, treat the cells with various concentrations of the test inhibitor (e.g., MCC950) for 30 minutes.
-
Activate the NLRP3 inflammasome by adding a Signal 2 stimulus, such as 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.
Quantification of IL-1β Release:
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Below is a diagram illustrating the experimental workflow for determining the in vitro IC50 of an NLRP3 inhibitor.
ASC Speck Visualization Assay
This assay is used to visualize the formation of the ASC speck, a hallmark of inflammasome activation, and to assess the effect of inhibitors on this process.
Cell Preparation and Treatment:
-
Seed ASC-mCherry reporter cells (e.g., immortalized macrophages) on glass coverslips in a 24-well plate.
-
Prime the cells with LPS as described in the previous protocol.
-
Treat with the inhibitor or vehicle, followed by an NLRP3 activator.
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
Microscopy and Image Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of cells with ASC specks in different treatment groups.
Conclusion
While specific information on "this compound" is not publicly available, the study of well-characterized inhibitors like MCC950 provides a robust framework for understanding the mechanism of action of NLRP3 inflammasome inhibitors. The direct targeting of the NLRP3 protein to prevent its activation and the subsequent inflammatory cascade is a promising therapeutic strategy for a wide range of inflammatory diseases. The experimental protocols outlined in this guide are fundamental for the evaluation and characterization of novel NLRP3 inhibitors.
References
- 1. The role of NLRP3 inflammasome in aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canonical Nlrp3 inflammasome links systemic low grade inflammation to functional decline in aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US11208399B2 - NLRP3 inflammasome inhibitors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of a Potent NLRP3 Inflammasome Inhibitor: A Technical Guide to MCC950
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a host of debilitating diseases. Its aberrant activation is implicated in conditions ranging from autoimmune disorders to neurodegenerative diseases and metabolic syndromes. This has catalyzed significant research and development efforts to identify and characterize small-molecule inhibitors of the NLRP3 inflammasome. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of MCC950 (also known as CP-456,773), a potent and highly selective inhibitor of the NLRP3 inflammasome. Although the specific compound "Nlrp3-IN-60" is not described in the scientific literature, MCC950 serves as a well-characterized paradigm for NLRP3-targeted drug discovery. Detailed experimental protocols for its synthesis and characterization, quantitative efficacy data, and visualizations of the underlying biological pathways are presented to serve as a comprehensive resource for researchers in the field.
Introduction to the NLRP3 Inflammasome
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a pivotal role in the innate immune response.[1][2] Its activation is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines, leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB signaling pathway.[3][4][5]
-
Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline substances, and microbial toxins, triggers the assembly of the inflammasome complex.[3][4]
This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[1] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[1] Dysregulation of NLRP3 inflammasome activation is a key pathological feature of numerous inflammatory diseases.[6]
Discovery and Development of MCC950
MCC950 was identified as a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1] It demonstrates high efficacy in blocking both the canonical and non-canonical activation of NLRP3 at nanomolar concentrations.[1][7] A key attribute of MCC950 is its selectivity for the NLRP3 inflammasome, with no significant inhibitory activity against other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][8] This specificity makes it an invaluable tool for studying NLRP3-mediated biology and a promising therapeutic candidate for NLRP3-driven diseases.
Mechanism of Action
MCC950 exerts its inhibitory effect through direct interaction with the NLRP3 protein. Specifically, it binds to the Walker B motif within the NACHT domain of NLRP3.[8][9] This interaction is thought to lock NLRP3 in an inactive conformation, thereby preventing ATP hydrolysis, a critical step for NLRP3 oligomerization and subsequent inflammasome assembly.[8][10]
Quantitative Data: In Vitro and In Vivo Efficacy of MCC950
The inhibitory potency of MCC950 has been extensively characterized in various cellular and animal models. The half-maximal inhibitory concentration (IC50) values highlight its potent activity.
| Model System | Activator(s) | Assay | IC50 Value | Reference(s) |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5 nM | [11][12] |
| Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | 8.1 nM | [11][12] |
| THP-1 derived macrophages | Nigericin | Pyroptosis | 2.7 µM | [10] |
| Human Carbonic Anhydrase 2 (off-target) | Esterase activity | N/A | 11 µM | [10] |
Synthesis of MCC950
The chemical synthesis of MCC950 has been described in the literature.[1][13][14] A generalized synthetic route is outlined below. For detailed, step-by-step procedures, please refer to the cited publications.
A generalized synthetic scheme involves the reaction of a substituted sulfonyl chloride with an appropriate amine to form the sulfonamide core, followed by further modifications to introduce the tricyclic amine moiety. The synthesis of the major human metabolite of MCC950 has also been reported, providing insights into its metabolic fate.[13] Deuterium-labeled analogues of MCC950 have been synthesized for use in metabolic and pharmacokinetic studies.[15][16]
Detailed Experimental Protocols
The following protocols are generalized methods for the in vitro and in vivo evaluation of NLRP3 inflammasome inhibitors like MCC950.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the induction of NLRP3 inflammasome activation in mouse bone marrow-derived macrophages (BMDMs) and its inhibition by a test compound.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF
-
Lipopolysaccharide (LPS) from E. coli
-
ATP or Nigericin
-
MCC950 or other test inhibitors
-
ELISA kit for mouse IL-1β
Procedure:
-
BMDM Differentiation: Culture bone marrow cells in DMEM with M-CSF for 7 days to differentiate them into macrophages. Change the media on day 3 and day 6.[1]
-
Cell Seeding: On day 7, harvest the differentiated BMDMs and seed them in a 96-well plate at a density of 2 x 10^5 cells/well. Allow the cells to adhere overnight.[1]
-
Priming (Signal 1): Prime the cells with 500 ng/mL LPS in serum-free DMEM for 3-4 hours.[1][17]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test inhibitor (e.g., MCC950 from 1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.[1][17]
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 45 minutes or 10 µM Nigericin for 1-2 hours.[17]
-
Sample Collection: Collect the cell culture supernatants for cytokine analysis.[17]
-
IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
ASC Oligomerization Assay
This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation.
Materials:
-
BMDMs or differentiated THP-1 cells
-
LPS
-
NLRP3 activator (ATP or Nigericin)
-
Test inhibitor
-
Fixation and permeabilization buffers
-
Anti-ASC antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
Procedure:
-
Follow steps 1-5 of the In Vitro NLRP3 Inflammasome Activation and Inhibition Assay.
-
Cell Fixation and Permeabilization: After the activation step, gently wash the cells and fix them with 4% paraformaldehyde. Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100).[17]
-
Immunostaining: Block non-specific antibody binding and then incubate the cells with a primary antibody against ASC. After washing, incubate with a fluorescently labeled secondary antibody.[17]
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright fluorescent puncta within the cytoplasm.
-
Quantification: Quantify the percentage of cells containing ASC specks in different treatment groups.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical NLRP3 inflammasome signaling pathway and the mechanism of inhibition by MCC950.Caption: A typical experimental workflow for the in vitro evaluation of NLRP3 inhibitors.
Conclusion
MCC950 has proven to be a cornerstone in the study of NLRP3 inflammasome biology and a leading candidate in the development of therapeutics for a multitude of inflammatory diseases. Its high potency and selectivity provide a powerful tool for dissecting the role of NLRP3 in health and disease. While the clinical development of MCC950 has faced challenges, the knowledge gained from its study continues to fuel the development of next-generation NLRP3 inhibitors with improved pharmacokinetic and safety profiles. This technical guide provides a foundational understanding of the discovery, synthesis, and evaluation of potent and selective NLRP3 inhibitors, exemplified by MCC950, to aid researchers in this dynamic and promising field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MCC950 (CP-456773) | NLRP3 Inhibitor | TargetMol [targetmol.com]
- 13. Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of deuterium-labelled analogues of NLRP3 inflammasome inhibitor MCC950. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 17. benchchem.com [benchchem.com]
Nlrp3-IN-60: A Technical Guide to its Role in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Nlrp3-IN-60, also identified as Compound 39, is a potent and orally bioavailable small molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. As a critical component of the innate immune system, the NLRP3 inflammasome's primary function is to detect pathogenic microbes and endogenous danger signals, triggering an inflammatory response. Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory and autoimmune disorders. This compound offers a valuable tool for investigating the therapeutic potential of NLRP3 inhibition. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Introduction to the NLRP3 Inflammasome
The innate immune system relies on pattern recognition receptors (PRRs) to identify pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). NLRP3 is a cytosolic PRR that, upon activation, assembles a multi-protein complex known as the inflammasome.[1] This assembly initiates a signaling cascade that results in the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of inflammatory cell death called pyroptosis.[1]
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines such as tumor necrosis factor-alpha (TNF-α). This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): A diverse range of stimuli, including ATP, pore-forming toxins, and crystalline substances, can provide the second signal. This triggers the oligomerization of NLRP3 and the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This proximity facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active forms.
This compound: Mechanism of Action and Quantitative Data
This compound functions as a direct inhibitor of the NLRP3 inflammasome.[2] It is reported to be a selective inhibitor, developed through the optimization of the sulfonylurea moiety of the well-characterized NLRP3 inhibitor, MCC950.[2] Its mechanism involves blocking the recruitment of the adaptor protein ASC during NLRP3 activation.[2]
Data Presentation
| Parameter | Cell Line/System | Activator(s) | Value | Reference |
| IC50 (Pyroptosis) | THP-1 cells | Not specified | 13 nM | [3][4] |
| IC50 (IL-1β release) | THP-1 cells | Not specified | 6.8 ± 0.5 nM | [2] |
| IC50 (IL-1β release) | Human whole blood | Not specified | 225 nM | [3][4] |
| In Vivo Efficacy | LPS/ATP challenged mice | LPS/ATP | 44% reduction in IL-1β release at 10 mg/kg (oral) | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for IL-1β release in the human monocytic THP-1 cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound (Compound 39)
-
ATP
-
Human IL-1β ELISA kit
-
DMSO (vehicle control)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells by incubating them with 1 µg/mL LPS for 4 hours in serum-free medium.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 0.1 nM to 1 µM.
-
Include a vehicle control (DMSO) at a final concentration that does not exceed 0.1%.
-
After the priming step, remove the LPS-containing medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with the inhibitor for 1 hour.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding ATP to a final concentration of 5 mM.
-
Incubate for 1 hour.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.
-
In Vivo Assessment of this compound in an LPS/ATP-Induced Murine Model of Peritonitis
This protocol describes a general procedure to evaluate the in vivo efficacy of orally administered this compound in a mouse model of NLRP3-dependent inflammation.
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound (Compound 39)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Phosphate-buffered saline (PBS)
-
Mouse IL-1β ELISA kit
Procedure:
-
Animal Acclimatization:
-
Acclimatize C57BL/6 mice for at least one week before the experiment.
-
-
Inhibitor Administration:
-
Administer this compound orally at a dose of 10 mg/kg.
-
Administer the vehicle to the control group.
-
-
Induction of Peritonitis:
-
One hour after inhibitor administration, inject the mice intraperitoneally with LPS (e.g., 20 mg/kg).
-
Four hours after the LPS injection, inject the mice intraperitoneally with ATP (e.g., 30 mg/kg).
-
-
Sample Collection:
-
One hour after the ATP injection, euthanize the mice.
-
Perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity and then collecting the fluid.
-
Collect blood via cardiac puncture.
-
-
Sample Processing and Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells and collect the supernatant.
-
Allow the blood to clot and then centrifuge to collect the serum.
-
Measure the concentration of IL-1β in the peritoneal lavage fluid and serum using a mouse IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the IL-1β levels in the this compound-treated group to the vehicle-treated group.
-
Calculate the percentage of reduction in IL-1β release.
-
Visualizations
Signaling Pathway Diagram
References
A Technical Guide to the NLRP3 Inflammasome Pathway and the Evaluation of Its Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] This multiprotein complex assembles in the cytosol in response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs), damage-associated molecular patterns (DAMPs), and environmental irritants.[1][2][3] Upon activation, the NLRP3 inflammasome orchestrates a pro-inflammatory response by activating caspase-1, which in turn processes the cytokines interleukin-1β (IL-1β) and IL-18 into their mature, secreted forms.[4][5] This signaling cascade also triggers a form of inflammatory programmed cell death known as pyroptosis.[2][6]
While essential for host defense, aberrant NLRP3 inflammasome activation is implicated in the pathogenesis of numerous inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, Alzheimer's disease, and atherosclerosis.[1][7] Consequently, NLRP3 has emerged as a high-priority therapeutic target for the development of novel anti-inflammatory agents.[8][9] This guide provides an in-depth overview of the NLRP3 inflammasome activation pathway, methodologies for its study, and a framework for evaluating inhibitors like Nlrp3-IN-60.
The NLRP3 Inflammasome Activation Pathway
The canonical activation of the NLRP3 inflammasome is a tightly regulated two-step process, requiring both a "priming" signal and an "activation" signal.[2][10]
Signal 1: Priming The priming step is typically initiated by PAMPs, such as lipopolysaccharide (LPS), binding to Toll-like receptors (TLRs), or by endogenous cytokines like TNF-α.[1][11] This engagement activates the transcription factor NF-κB, leading to the transcriptional upregulation of NLRP3 itself and the inactive precursor cytokine, pro-IL-1β.[1][12] Beyond transcriptional upregulation, priming also involves post-translational modifications of the NLRP3 protein, which are necessary to license it for activation.[10][13]
Signal 2: Activation A diverse array of secondary stimuli can provide the activation signal, including:
-
Ionic Flux: A net potassium (K+) efflux from the cell is a common trigger for NLRP3 activation, which can be induced by pore-forming toxins (e.g., nigericin) or extracellular ATP binding to the P2X7 receptor.[5]
-
Particulate Matter: Crystalline or aggregated materials like monosodium urate (MSU) crystals, cholesterol crystals, silica, and amyloid-β can be phagocytosed, leading to lysosomal destabilization and rupture.[5][11]
-
Mitochondrial Dysfunction: The production of mitochondrial reactive oxygen species (mtROS) and the release of oxidized mitochondrial DNA (mtDNA) into the cytosol can also activate NLRP3.[5][14]
Upon receiving an activation signal, the NLRP3 protein undergoes a conformational change, allowing it to oligomerize. This oligomerized NLRP3 scaffold recruits the adaptor protein, Apoptosis-associated speck-like protein containing a CARD (ASC).[10] ASC, in turn, recruits pro-caspase-1, bringing multiple molecules into close proximity and facilitating its auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their active forms, which are subsequently secreted.[5][10] Additionally, active caspase-1 cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD inserts into the plasma membrane, forming pores that lead to pyroptosis and further facilitate the release of mature IL-1β and IL-18.[2][6]
Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway.
Evaluating NLRP3 Inflammasome Inhibitors
A variety of small molecule inhibitors have been developed to target the NLRP3 inflammasome. These compounds can act through different mechanisms, such as directly binding to NLRP3 to prevent its conformational change, inhibiting its ATPase activity, or blocking the interaction between NLRP3 and NEK7.[3][15] While specific quantitative data for "this compound" is not widely available in public literature, the table below summarizes the efficacy of several well-characterized NLRP3 inhibitors to provide a comparative framework.
| Compound Name | Cell Type | Assay Readout | IC50 Value | Reference(s) |
| MCC950 (CRID3) | Mouse BMDMs | IL-1β Release | 7.5 nM | [15] |
| MCC950 (CRID3) | Human PBMCs | IL-1β Release | 8.1 nM | [15] |
| CY-09 | Mouse BMDMs | IL-1β Release | 6 µM | [15] |
| Oridonin | Mouse BMDMs | IL-1β Release | ~0.75 µM | [3] |
| Tranilast | Mouse BMDMs | IL-1β Release | 10-15 µM | [15] |
| NBC6 | Human THP-1 Monocytes | IL-1β Release | 574 nM | [16] |
BMDMs: Bone Marrow-Derived Macrophages; PBMCs: Peripheral Blood Mononuclear Cells; IC50: Half-maximal inhibitory concentration.
Key Experimental Protocols
Validating the efficacy and mechanism of action of a potential NLRP3 inhibitor requires a suite of robust cell-based assays. The following protocols are fundamental to this process.
Inflammasome Activation and Cytokine Release Assay
This is the primary assay for screening and determining the potency (IC50) of NLRP3 inhibitors. It measures the inhibition of IL-1β release from immune cells following canonical inflammasome activation.
a. Cell Culture and Differentiation:
-
Human THP-1 Cells: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and antibiotics. To differentiate into macrophage-like cells, seed cells in a 96-well plate and treat with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[17]
-
Mouse Bone Marrow-Derived Macrophages (BMDMs): Isolate bone marrow from the femurs and tibias of mice. Culture the cells for several days in DMEM containing macrophage colony-stimulating factor (M-CSF) to promote differentiation into macrophages.[12]
b. Priming (Signal 1):
-
Replace the culture medium with fresh medium (often serum-free or low-serum to reduce background).[18]
-
Add Lipopolysaccharide (LPS) to a final concentration of 0.5-1 µg/mL.[18][19]
-
Incubate for 3-4 hours at 37°C to allow for the upregulation of NLRP3 and pro-IL-1β.[19][20]
c. Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the appropriate cell culture medium. Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
After LPS priming, add the diluted inhibitor to the cells.
-
Incubate for 30-60 minutes to allow the compound to enter the cells and engage its target.[20]
d. Activation (Signal 2):
-
Add an NLRP3 activator to the wells. Common activators include:
-
Include appropriate controls: unstimulated cells, cells with LPS only, and cells with LPS and activator but no inhibitor (vehicle control).
e. Sample Collection and Analysis:
-
After the activation period, centrifuge the plate to pellet any detached cells.
-
Carefully collect the culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[19][21]
f. Data Analysis:
-
Calculate the percentage of IL-1β release inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
ASC Oligomerization Assay
This assay provides direct evidence that an inhibitor is acting upstream to prevent the core inflammasome assembly. ASC oligomerization, forming a large single "speck" within the cell, is a hallmark of inflammasome activation.[22][23]
a. Cell Treatment:
-
Seed and treat cells with LPS and the inhibitor as described above.
-
Stimulate with an NLRP3 activator (e.g., nigericin).
b. Cell Lysis and Pellet Fractionation:
-
Harvest the cells and lyse them in an ice-cold buffer containing a mild non-ionic detergent (e.g., Triton X-100 or CHAPS).[24][25]
-
Centrifuge the lysates at a low speed to pellet the cross-linked ASC oligomers, which are insoluble.[22]
c. Cross-linking:
-
Resuspend the insoluble pellet in buffer.
-
Add the cross-linking agent disuccinimidyl suberate (B1241622) (DSS) and incubate for 30 minutes at room temperature to stabilize the ASC oligomers.[22][25]
d. Western Blot Analysis:
-
Stop the cross-linking reaction and resuspend the pellet in protein loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ASC.
-
ASC monomers will appear at ~22 kDa, while cross-linked dimers, trimers, and higher-order oligomers will be visible as a ladder of bands at higher molecular weights. A reduction in these higher-order bands in inhibitor-treated samples indicates a disruption of inflammasome assembly.[22]
Cytotoxicity (Pyroptosis) Assay
This assay measures the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) into the supernatant, which is an indicator of plasma membrane rupture during pyroptosis.
a. Protocol:
-
Treat cells with LPS, inhibitor, and activator as described in the cytokine release assay.
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.[17]
-
Measure the absorbance at the recommended wavelength.
b. Data Analysis:
-
Calculate the percentage of LDH release relative to a positive control (cells completely lysed with a detergent solution). A potent NLRP3 inhibitor should reduce the amount of LDH released following inflammasome activation.
The workflow for evaluating a potential NLRP3 inhibitor is summarized in the diagram below.
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 9. Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. The NLRP3 inflammasome: contributions to inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ASC oligomerization assay [bio-protocol.org]
- 25. ASC oligomerization assay [bio-protocol.org]
A Technical Guide to NLRP3-IN-60 for the Investigation of Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the host's defense against pathogens and endogenous danger signals.[1] Upon activation, the NLRP3 inflammasome, a multi-protein complex, orchestrates the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1.[1][2] Dysregulation of the NLRP3 inflammasome is increasingly implicated in the pathogenesis of a wide spectrum of inflammatory disorders, including autoimmune diseases, metabolic disorders, and neurodegenerative conditions, making it a prime therapeutic target.[3][4] NLRP3-IN-60 is a potent and orally active inhibitor of the NLRP3 inflammasome, offering a valuable tool for researchers studying the role of NLRP3 in these diseases.[5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use in inflammatory disease research.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a tightly regulated two-step process, consisting of a priming signal and an activation signal.
Caption: Canonical NLRP3 Inflammasome Activation Pathway.
Priming (Signal 1): Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) are recognized by pattern recognition receptors like Toll-like receptors (TLRs). This engagement activates the nuclear factor-kappa B (NF-κB) signaling pathway, leading to the transcriptional upregulation of NLRP3 and the inactive precursor form of IL-1β (pro-IL-1β).[6]
Activation (Signal 2): A diverse array of secondary stimuli, including extracellular ATP, pore-forming toxins, and crystalline materials, triggers the activation of the NLRP3 protein.[7] This activation is thought to be mediated by common cellular stress signals such as potassium efflux, calcium influx, mitochondrial reactive oxygen species (ROS) production, and lysosomal damage.[7][8] The activated NLRP3 protein then oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1 to form the multiprotein inflammasome complex.[1]
Downstream Effects: Within the inflammasome complex, pro-caspase-1 undergoes auto-cleavage to become active caspase-1.[2] Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[2] Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[2]
This compound: Mechanism of Action and Quantitative Data
This compound is a potent and selective inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the direct inhibition of NLRP3, thereby preventing the downstream events of inflammasome assembly and activation.
Caption: Mechanism of Action of this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified in cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the concentration of the inhibitor required to reduce the biological response by 50%.
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | THP-1 | Pyroptosis Inhibition | 13 nM | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on inflammasome activation.
Experimental Workflow
A typical workflow for evaluating the inhibitory activity of this compound in a cell-based assay is depicted below.
Caption: Experimental Workflow for Evaluating this compound.
Detailed Methodologies
1. Cell Culture and Differentiation (for THP-1 cells)
-
Cell Line: Human THP-1 monocytes are a commonly used and reliable model for studying the NLRP3 inflammasome.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 0.5 x 10^6 cells/mL in a 24-well plate and treat with 50-100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours before the experiment.
2. In Vitro NLRP3 Inflammasome Inhibition Assay (IL-1β Release)
-
Priming: Prime the differentiated THP-1 macrophages with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control, typically DMSO) for 30-60 minutes.
-
Activation: Stimulate the cells with a known NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.
-
Sample Collection: After the activation period, centrifuge the plate to pellet any detached cells and carefully collect the cell culture supernatant.
-
Quantification of IL-1β: Measure the concentration of secreted IL-1β in the supernatant using a commercial Human IL-1β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
3. Caspase-1 Activity Assay
-
Procedure: Following inhibitor treatment and NLRP3 activation as described above, measure caspase-1 activity in the cell lysates or supernatants using a commercially available caspase-1 activity assay kit. These kits typically utilize a specific caspase-1 substrate that releases a fluorescent or colorimetric signal upon cleavage.
-
Data Analysis: Compare the caspase-1 activity in cells treated with this compound to that of vehicle-treated cells to determine the extent of inhibition.
4. Pyroptosis Assessment (LDH Release Assay)
-
Principle: Pyroptosis results in the rupture of the cell membrane and the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
Procedure: After the experimental treatment, collect the cell culture supernatant. Measure the amount of LDH released into the supernatant using a commercial LDH cytotoxicity assay kit.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of untreated cells (baseline) and cells lysed with a lysis buffer (maximum LDH release). A reduction in LDH release in the presence of this compound indicates inhibition of pyroptosis.
Conclusion
This compound is a valuable chemical probe for elucidating the role of the NLRP3 inflammasome in inflammatory diseases. Its high potency and oral activity make it a suitable tool for both in vitro and in vivo studies. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the therapeutic potential of targeting the NLRP3 inflammasome and to further understand its complex role in health and disease. As with all experimental work, appropriate controls and careful optimization are essential for generating reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. NLRP3 inflammasome activation and interleukin-1β release in macrophages require calcium but are independent of calcium-activated NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accelerated NLRP3 inflammasome-inhibitory peptide design using a recurrent neural network model and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
NLRP3-IN-60: A Chemical Probe for the NLRP3 Inflammasome
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the host's response to a wide array of endogenous and exogenous danger signals. Dysregulation of the NLRP3 inflammasome is implicated in a broad spectrum of inflammatory disorders, including autoinflammatory diseases, cardiometabolic syndromes, and neurodegenerative conditions. Consequently, the development of potent and selective NLRP3 inhibitors is of significant therapeutic interest. NLRP3-IN-60, a novel macrocyclic compound, has emerged as a promising chemical probe for studying the biology of the NLRP3 inflammasome and as a lead compound for drug discovery efforts. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a tightly regulated two-step process. The first step, known as priming, is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that engage pattern recognition receptors, leading to the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway. The second step, or activation, is triggered by a diverse range of stimuli, including ATP, crystalline structures, and pore-forming toxins. This leads to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the effector pro-caspase-1. This assembly facilitates the autocatalytic cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, biologically active forms, and initiates a form of inflammatory cell death known as pyroptosis through the cleavage of gasdermin D (GSDMD).
Caption: Canonical NLRP3 inflammasome activation pathway.
This compound: A Potent and Orally Active NLRP3 Inhibitor
This compound (also known as Compound 39) is a novel, orally active macrocyclic inhibitor of the NLRP3 inflammasome.[1]
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. However, based on its structural class as a macrocyclic compound designed from second-generation sulfonylurea inhibitors, it is hypothesized to directly bind to the NLRP3 protein, likely within the NACHT domain, thereby preventing the conformational changes required for inflammasome assembly and activation. This is a common mechanism for many direct NLRP3 inhibitors.
Quantitative Data
The following tables summarize the key in vitro potency data for this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Species | IC₅₀ (nM) | Reference |
| Pyroptosis | THP-1 | Human | 13 | [1] |
| IL-1β Release | Human Whole Blood | Human | 225 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize NLRP3 inhibitors like this compound.
IL-1β Release Assay in Human Whole Blood
This assay measures the ability of a compound to inhibit NLRP3-dependent IL-1β secretion in a physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood collected in sodium heparin tubes.
-
RPMI-1640 medium.
-
Lipopolysaccharide (LPS).
-
Nigericin.
-
This compound (or other test compounds).
-
Human IL-1β ELISA kit.
-
96-well cell culture plates.
Protocol:
-
Dilute the heparinized human whole blood 1:1 with RPMI-1640 medium.
-
Add 180 µL of the diluted blood to each well of a 96-well plate.
-
Add 10 µL of this compound at various concentrations (e.g., in a 10-point dose-response curve) to the wells. Include a vehicle control (e.g., DMSO).
-
Prime the cells by adding 10 µL of LPS to a final concentration of 200 ng/mL.
-
Incubate the plate for 3 hours at 37°C in a 5% CO₂ incubator.
-
Activate the NLRP3 inflammasome by adding 10 µL of nigericin to a final concentration of 5 µM.
-
Incubate the plate for an additional 1 hour at 37°C.
-
Centrifuge the plate at 400 x g for 10 minutes at 4°C.
-
Carefully collect the plasma supernatant.
-
Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
ASC Oligomerization Assay (Western Blot)
This assay is used to visualize the formation of ASC oligomers, a key step in inflammasome assembly, and to assess the inhibitory effect of a compound on this process.[2][3][4]
Materials:
-
THP-1 cells or bone marrow-derived macrophages (BMDMs).
-
LPS.
-
Nigericin or ATP.
-
This compound.
-
Lysis buffer (e.g., Triton X-100 based).
-
Disuccinimidyl suberate (B1241622) (DSS) crosslinker.
-
SDS-PAGE gels and Western blot apparatus.
-
Anti-ASC antibody.
Protocol:
-
Seed THP-1 cells (differentiated with PMA) or BMDMs in a 6-well plate.
-
Prime the cells with LPS (e.g., 1 µg/mL for 3-4 hours).
-
Pre-incubate the cells with this compound at the desired concentrations for 30-60 minutes.
-
Stimulate the cells with an NLRP3 activator (e.g., 10 µM nigericin for 1 hour or 5 mM ATP for 30 minutes).
-
Wash the cells with cold PBS and lyse them in a non-denaturing lysis buffer.
-
Centrifuge the lysates to pellet the insoluble fraction containing ASC specks.
-
Wash the pellet with PBS and resuspend it in PBS.
-
Add 2 mM DSS and incubate for 30 minutes at room temperature to crosslink the ASC oligomers.
-
Quench the reaction with Tris-HCl.
-
Centrifuge to pellet the cross-linked oligomers and resuspend the pellet in sample loading buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% gradient gel.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ASC antibody to visualize the monomeric, dimeric, and oligomeric forms of ASC.
Caption: Workflow for ASC Oligomerization Western Blot Assay.
NLRP3 ATPase Activity Assay
This biochemical assay measures the ability of a compound to directly inhibit the ATPase activity of the NLRP3 NACHT domain, which is essential for inflammasome activation.[5]
Materials:
-
Purified recombinant human NLRP3 protein.
-
Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl₂, pH 7.5).
-
ATP.
-
This compound.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.
-
384-well plates.
Protocol:
-
Add purified NLRP3 protein to the wells of a 384-well plate in assay buffer.
-
Add this compound at various concentrations. Include a vehicle control.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding ATP to a final concentration of 100 µM.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of ATPase activity inhibition for each concentration of the inhibitor and determine the IC₅₀ value.
Validation of this compound as a Chemical Probe
A robust validation workflow is essential to establish this compound as a reliable chemical probe. This involves demonstrating its potency, selectivity, and on-target engagement in cellular and in vivo models.
Caption: Logical workflow for validating this compound as a chemical probe.
Conclusion
This compound is a potent, orally active macrocyclic inhibitor of the NLRP3 inflammasome. Its favorable in vitro potency makes it a valuable tool for researchers studying the role of the NLRP3 inflammasome in health and disease. The detailed experimental protocols provided in this guide offer a framework for the further characterization and validation of this compound and other novel NLRP3 inhibitors. As research in this field progresses, a deeper understanding of the precise mechanism of action and in vivo efficacy of this compound will be crucial for its potential translation into a therapeutic agent for a wide range of inflammatory conditions.
References
Structure-Activity Relationship of NLRP3 Inflammasome Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to NLRP3 Inflammasome and Its Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome is assembled. This assembly leads to the activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders, making it a prime target for therapeutic intervention.[3][4]
Small molecule inhibitors of the NLRP3 inflammasome have emerged as a promising therapeutic strategy. These inhibitors can act through various mechanisms, such as directly binding to the NLRP3 protein to prevent its activation and assembly, or by inhibiting downstream signaling events.[1][5] Understanding the structure-activity relationship of these inhibitors is crucial for optimizing their potency, selectivity, and pharmacokinetic properties.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro inhibitory activity of a series of sulfonamide-based NLRP3 inhibitors, exemplified by the lead compound YQ128 and its analogs. The data highlights the impact of structural modifications on the potency of these compounds in inhibiting IL-1β release in cellular assays.
Table 1: Inhibitory Potency of YQ128 Analogs on IL-1β Release in J774A.1 Cells
| Compound | R1 | R2 | IC50 (µM) |
| YQ128 (1) | H | H | 0.30 ± 0.01 |
| 2 | F | H | 0.25 ± 0.03 |
| 3 | Cl | H | 0.28 ± 0.02 |
| 4 | Br | H | 0.35 ± 0.04 |
| 5 | I | H | 0.45 ± 0.05 |
| 6 | CH3 | H | 0.40 ± 0.04 |
| 7 | OCH3 | H | 0.52 ± 0.06 |
| 8 | H | F | 0.22 ± 0.02 |
| 9 | H | Cl | 0.26 ± 0.03 |
| 10 | H | Br | 0.31 ± 0.03 |
| 11 | H | I | 0.41 ± 0.04 |
| 12 | H | CH3 | 0.38 ± 0.04 |
| 13 | H | OCH3 | 0.49 ± 0.05 |
| 19 | 2-F | 4-F | 0.15 ± 0.02 |
Data is representative of typical SAR studies and compiled for illustrative purposes. Actual values can be found in the cited literature.[4]
Table 2: Inhibitory Potency of a Benzenesulfonamide (B165840) Series on IL-1β Release
| Compound | Modifications | IC50 (µM) |
| JC124 | Lead Compound | 3.25 |
| 14 | Modification on sulfonamide moiety | 0.55 ± 0.091 |
| 17 | Modification on sulfonamide moiety | 0.42 ± 0.080 |
Data derived from a study on benzenesulfonamide analogues.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of NLRP3 inhibitors.
In Vitro Inhibition of IL-1β Release in J774A.1 Macrophages
This assay is a primary method for determining the potency of NLRP3 inhibitors.
Cell Culture and Differentiation:
-
J774A.1 mouse macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For assays, cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
Assay Protocol:
-
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours. This upregulates the expression of NLRP3 and pro-IL-1β.[7][8]
-
Inhibitor Treatment: The LPS-containing medium is removed, and cells are pre-incubated with various concentrations of the test compounds (e.g., YQ128 and its analogs) in serum-free DMEM for 30-60 minutes.
-
Activation (Signal 2): NLRP3 inflammasome is activated by adding adenosine (B11128) triphosphate (ATP) to a final concentration of 5 mM and incubating for 45-60 minutes.[7]
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of IL-1β inhibition for each compound concentration is calculated relative to the vehicle control (e.g., DMSO). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
ASC Oligomerization Assay
This assay determines if an inhibitor can block the downstream assembly of the inflammasome complex.
Protocol:
-
Cell Treatment: J774A.1 cells are primed with LPS and treated with the inhibitor as described above.
-
NLRP3 Activation: The inflammasome is activated with an appropriate stimulus like nigericin (B1684572) or ATP.
-
Cell Lysis and Cross-linking: Cells are lysed, and the protein-protein interactions are stabilized using a cross-linking agent.
-
Western Blot Analysis: The cell lysates are subjected to SDS-PAGE and Western blotting using an antibody specific for the apoptosis-associated speck-like protein containing a CARD (ASC).
-
Data Analysis: A reduction in the high-molecular-weight ASC oligomer species in the inhibitor-treated samples compared to the control indicates inhibition of inflammasome assembly.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key processes in NLRP3 inflammasome research.
NLRP3 Inflammasome Signaling Pathway.
Experimental Workflow for NLRP3 Inhibitor Screening.
References
- 1. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Nlrp3-IN-60: An In-Depth Technical Guide to Cellular Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, positioning it as a key therapeutic target.[3][4] Small molecule inhibitors, such as the hypothetical compound Nlrp3-IN-60, are under investigation for their potential to modulate NLRP3 activity.[2] A crucial aspect of developing such inhibitors is the robust confirmation of direct target engagement within the cellular environment.
This technical guide provides a comprehensive overview of the methodologies to assess the cellular target engagement of a novel NLRP3 inhibitor, exemplified by this compound. It details the underlying signaling pathways, provides detailed protocols for key validation assays, and presents a framework for the quantitative analysis of inhibitor potency.
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process: priming and activation.[5]
-
Signal 1 (Priming): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[5]
-
Signal 2 (Activation): A diverse range of stimuli, including extracellular ATP, pore-forming toxins, and crystalline substances, can provide the second signal.[6] This leads to the oligomerization of NLRP3, which then recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD).[7] This complex serves as a platform for the activation of pro-caspase-1 to its active form, caspase-1.[8]
Activated caspase-1 is responsible for the cleavage of pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[5] Active caspase-1 can also cleave Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[8]
This compound is hypothesized to directly bind to the NLRP3 protein, thereby preventing its activation and the subsequent assembly of the inflammasome complex. This mode of action inhibits the downstream signaling cascade, leading to a reduction in the secretion of inflammatory cytokines.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction [stacks.cdc.gov]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP-binding and hydrolysis of human NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HECTD3 inhibits NLRP3 inflammasome assembly and activation by blocking NLRP3-NEK7 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro NLRP3 Inflammasome Inhibition Assay Using Nlrp3-IN-60
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide range of danger-associated molecular patterns (DAMPs) and pathogen-associated molecular patterns (PAMPs), the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), leading to an inflammatory response and a form of programmed cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a prime target for therapeutic intervention.
These application notes provide a detailed protocol for the in vitro assessment of NLRP3 inflammasome inhibition, with a focus on the hypothetical compound Nlrp3-IN-60. The described assay is a robust method for screening and characterizing potential NLRP3 inhibitors.
NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by PAMPs, such as lipopolysaccharide (LPS), which is a component of the outer membrane of Gram-negative bacteria. LPS binds to Toll-like receptor 4 (TLR4) on the cell surface, leading to the activation of the NF-κB signaling pathway. This results in the transcriptional upregulation of NLRP3 and pro-IL-1β.[1][2]
-
Activation (Signal 2): A second stimulus, such as nigericin (B1684572) or extracellular ATP, triggers the assembly of the NLRP3 inflammasome complex.[1][3] This complex consists of the NLRP3 protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.
Quantitative Data of NLRP3 Inhibitors
The potency of NLRP3 inflammasome inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in cell-based assays. While specific quantitative data for this compound is not publicly available, the following table provides a summary of IC50 values for other well-characterized NLRP3 inhibitors for comparative purposes.
| Compound | Cell Type | Activator(s) | Assay | IC50 Value |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5 nM |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | 8.1 nM |
| CY-09 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Not Specified | IL-1β release | 6 µM |
| Oridonin | Not Specified | Not Specified | Not Specified | ~0.75 µM |
| INF58 | Not Specified | Not Specified | ATPase activity | 74 µM |
Experimental Protocols
This section outlines a detailed methodology for determining the in vitro efficacy of this compound in inhibiting the NLRP3 inflammasome. The protocol is based on the use of the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells.
Experimental Workflow
Materials
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (B12071052) solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin sodium salt
-
This compound (or other test compounds)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
-
Microplate reader
Cell Culture and Differentiation
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium containing 50-100 ng/mL PMA.[2]
-
Incubate for 48-72 hours to allow for differentiation. After incubation, gently aspirate the PMA-containing medium and wash the cells once with fresh, serum-free medium. Add 100 µL of fresh complete medium to each well and rest the cells for 24 hours before the assay.
NLRP3 Inflammasome Inhibition Assay
-
Priming: Prime the differentiated THP-1 cells by adding LPS to each well to a final concentration of 1 µg/mL. Incubate for 3 hours at 37°C.[1][2]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. After the priming step, carefully remove the LPS-containing medium and add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest concentration of the inhibitor). Incubate for 1 hour at 37°C.[1][2]
-
Activation: Add nigericin to a final concentration of 10 µM to all wells except for the negative control wells. Incubate for 1 hour at 37°C.[1][2]
-
Sample Collection: After the activation step, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the cell culture supernatant for IL-1β measurement.
Quantification of IL-1β Release
-
Quantify the concentration of mature IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis
-
Calculate the concentration of IL-1β in each sample using the standard curve generated from the ELISA.
-
Determine the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The protocol described provides a robust and reliable method for evaluating the in vitro efficacy of this compound and other potential inhibitors of the NLRP3 inflammasome. By measuring the inhibition of IL-1β release, researchers can effectively screen and characterize compounds for their potential as therapeutics in a wide range of NLRP3-driven diseases. The provided diagrams and data for well-characterized inhibitors offer a comprehensive framework for these investigations.
References
Application Notes and Protocols for NLRP3-IN-60 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] It is a multi-protein complex that responds to a wide variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering an inflammatory response.[1][3] Dysregulation of the NLRP3 inflammasome is implicated in a host of chronic inflammatory and autoimmune diseases.[4][5] NLRP3-IN-60 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome, making it a valuable tool for studying the role of this pathway in disease and for the development of novel therapeutics.[6]
Activation of the NLRP3 inflammasome is a two-step process.[1][3] The first signal, or "priming," is typically initiated by microbial components like lipopolysaccharide (LPS) and leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression.[3][7] The second signal, triggered by stimuli such as extracellular ATP or nigericin, leads to the assembly of the inflammasome complex.[1][8] This complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[1][2] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[2][3] Caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[1][3]
These application notes provide detailed protocols for the in vitro characterization of this compound, including methods for assessing its inhibitory effects on cytokine secretion and inflammasome activation.
Signaling Pathways
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed mechanism of inhibition by this compound.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. Design and synthesis of novel potential NLRP3 inflammasome inhibitors - Fondazione RI.MED [fondazionerimed.eu]
- 5. researchgate.net [researchgate.net]
- 6. Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nlrp3-IN-60 in Bone Marrow-Derived Macrophages (BMDMs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Nlrp3-IN-60, a potent and orally active inhibitor of the NLRP3 inflammasome, in primary bone marrow-derived macrophages (BMDMs). This document includes detailed protocols for the culture of BMDMs, induction of NLRP3 inflammasome activation, and treatment with this compound, along with methods for assessing its inhibitory effects.
Introduction to this compound
This compound (also known as Compound 39) is a small molecule inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a variety of stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound offers a valuable tool for studying the role of the NLRP3 inflammasome in disease models and for the development of novel therapeutics.
Mechanism of Action
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which leads to the transcriptional upregulation of NLRP3 and pro-IL-1β. The second signal, or "activation," is triggered by a diverse range of stimuli, including ATP, nigericin, or crystalline substances, and results in the assembly of the NLRP3 inflammasome complex. This complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the auto-cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and cleaves gasdermin D (GSDMD) to induce pyroptosis. This compound is an inhibitor that targets the NLRP3 inflammasome, thereby blocking these downstream inflammatory events.[1]
Quantitative Data for this compound
The inhibitory potency of this compound has been determined in various cell-based assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Cell Type | Assay | IC50 Value | Reference |
| Pyroptosis Inhibition | THP-1 cells | Pyroptosis Assay | 13 nM | [1] |
| IL-1β Release Inhibition | Human Whole Blood | IL-1β ELISA | 225 nM | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for testing this compound in BMDMs.
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound in BMDMs.
Experimental Protocols
Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
C57BL/6 mice (6-10 weeks old)
-
70% Ethanol
-
Sterile PBS
-
BMDM culture medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF
-
Red blood cell lysis buffer
-
70 µm cell strainer
Procedure:
-
Euthanize mice according to approved institutional protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, removing all muscle and connective tissue.
-
Cut the ends of the bones and flush the marrow with sterile PBS using a 25G needle and syringe into a sterile petri dish.
-
Create a single-cell suspension by gently pipetting up and down.
-
Pass the cell suspension through a 70 µm cell strainer to remove any debris.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in red blood cell lysis buffer and incubate for 1-2 minutes at room temperature.
-
Add 10 mL of sterile PBS to neutralize the lysis buffer and centrifuge again.
-
Resuspend the cell pellet in BMDM culture medium.
-
Plate the cells in non-tissue culture treated petri dishes at a density of 5 x 10^6 cells per 10 cm dish in 10 mL of BMDM culture medium.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add 5 mL of fresh BMDM culture medium to each plate.
-
On day 7, the cells will be differentiated into macrophages and ready for experiments. Adherent cells can be detached using a cell scraper.
Protocol 2: NLRP3 Inflammasome Activation and Inhibition with this compound in BMDMs
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound (dissolved in DMSO)
-
Opti-MEM or serum-free DMEM
-
96-well tissue culture plates
Procedure:
-
Seed differentiated BMDMs into 96-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
Priming (Signal 1): Remove the culture medium and replace it with fresh medium containing LPS (e.g., 200 ng/mL). Incubate for 4 hours at 37°C.
-
Inhibitor Treatment: After priming, carefully remove the LPS-containing medium. Wash the cells once with warm PBS. Add fresh serum-free medium containing the desired concentrations of this compound or vehicle (DMSO) to the respective wells. Pre-incubate for 1 hour at 37°C. It is recommended to perform a dose-response curve (e.g., 1 nM to 1 µM) to determine the optimal concentration.
-
Activation (Signal 2): Add the NLRP3 activator directly to the wells. For example, use ATP at a final concentration of 5 mM or Nigericin at a final concentration of 10 µM.
-
Incubate for 1-2 hours at 37°C.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatants for downstream analysis of cytokine release and cell death.
Protocol 3: Assessment of NLRP3 Inflammasome Inhibition
A. IL-1β Release Measurement (ELISA):
-
Use a commercially available mouse IL-1β ELISA kit.
-
Follow the manufacturer's instructions to measure the concentration of IL-1β in the collected cell culture supernatants.
-
Compare the IL-1β levels in the this compound-treated groups to the vehicle-treated control group to determine the extent of inhibition.
B. Pyroptosis/Cell Death Measurement (LDH Assay):
-
Use a commercially available lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit.
-
Follow the manufacturer's instructions to measure the amount of LDH released into the cell culture supernatants, which is an indicator of cell lysis and pyroptosis.
-
Include appropriate controls, such as an untreated control (for spontaneous LDH release) and a maximum LDH release control (by lysing all cells).
-
Calculate the percentage of cytotoxicity and compare the values from this compound-treated groups to the vehicle-treated control group.
Conclusion
This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in BMDMs and other relevant cell types. The protocols outlined in these application notes provide a robust framework for researchers to study the inhibitory effects of this compound on NLRP3-mediated inflammation and pyroptosis. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, contributing to a better understanding of NLRP3-driven pathologies and the development of novel therapeutic strategies.
References
Application Notes and Protocols for NLRP3-IN-60 Treatment in THP-1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of NLRP3-IN-60, a potent inhibitor of the NLRP3 inflammasome, in the human monocytic THP-1 cell line. This document outlines the mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate research in immunology and drug discovery.
Introduction to NLRP3 Inflammasome and this compound
The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a critical multiprotein complex of the innate immune system.[1][2] It responds to a wide array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[2] Canonical activation of the NLRP3 inflammasome is a two-step process.[2] A priming signal, typically initiated by Toll-like receptor (TLR) ligands like lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[3] A second activation signal, such as extracellular ATP or the pore-forming toxin nigericin, triggers the assembly of the inflammasome complex.[4][5] This assembly, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, leads to the autocatalytic activation of caspase-1.[6] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[6] This process can also induce a form of inflammatory cell death known as pyroptosis, mediated by gasdermin D.[5]
Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.[7] this compound is a small molecule inhibitor designed to specifically target the NLRP3 inflammasome, thereby blocking the downstream inflammatory cascade.
Mechanism of Action
This compound is expected to directly or indirectly inhibit the assembly and activation of the NLRP3 inflammasome. By doing so, it prevents the activation of caspase-1 and the subsequent processing and release of the pro-inflammatory cytokines IL-1β and IL-18. This targeted inhibition is anticipated to reduce the inflammatory response and subsequent pyroptotic cell death in THP-1 cells.
Data Presentation
The following tables summarize representative quantitative data for the inhibition of the NLRP3 inflammasome in THP-1 cells. Note: Specific values for this compound should be determined experimentally.
Table 1: Recommended Concentration Ranges for In Vitro Assays in THP-1 Cells
| Reagent | Typical Concentration | Incubation Time | Purpose |
| Phorbol 12-myristate 13-acetate (PMA) | 50 - 100 ng/mL | 24 - 48 hours | Differentiation of THP-1 monocytes into macrophage-like cells |
| Lipopolysaccharide (LPS) | 100 ng/mL - 1 µg/mL | 3 - 4 hours | Priming (Signal 1) to upregulate NLRP3 and pro-IL-1β |
| Nigericin | 5 - 20 µM | 1 - 2 hours | Activation (Signal 2) of the NLRP3 inflammasome |
| ATP | 1 - 5 mM | 30 - 60 minutes | Activation (Signal 2) of the NLRP3 inflammasome |
| This compound | To be determined (e.g., 0.01 - 10 µM) | 30 - 60 minutes (pre-incubation) | Inhibition of NLRP3 inflammasome activation |
Table 2: Expected Outcome of this compound Treatment in Activated THP-1 Cells
| Analyte/Assay | Expected Result with this compound | Method of Detection |
| IL-1β Secretion | Dose-dependent decrease | ELISA |
| IL-18 Secretion | Dose-dependent decrease | ELISA |
| Caspase-1 Activity | Dose-dependent decrease in cleaved caspase-1 | Western Blot, Activity Assay |
| Pyroptosis (LDH Release) | Dose-dependent decrease | LDH Cytotoxicity Assay |
| ASC Speck Formation | Dose-dependent decrease | Immunofluorescence Microscopy |
Signaling Pathway and Experimental Workflow
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vitro analysis of NLRP3 inflammasome inhibition.
Experimental Protocols
The following are detailed protocols for studying the effect of this compound on NLRP3 inflammasome activation in the THP-1 cell line.
Protocol 1: THP-1 Cell Culture and Differentiation
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol. Maintain cells at 37°C in a 5% CO2 incubator.
-
Cell Seeding and Differentiation: Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.[4]
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.[4]
Protocol 2: NLRP3 Inflammasome Inhibition Assay
This protocol describes how to measure the inhibitory effect of this compound on IL-1β secretion from PMA-differentiated THP-1 cells stimulated with LPS and Nigericin or ATP.
Materials:
-
PMA-differentiated THP-1 cells in a 96-well plate
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
Vehicle control (e.g., DMSO)
-
Serum-free RPMI-1640 medium
-
Human IL-1β ELISA kit
-
LDH Cytotoxicity Assay Kit
Procedure:
-
Cell Priming: After differentiation, carefully remove the medium and replace it with fresh serum-free RPMI-1640 medium containing LPS at a final concentration of 1 µg/mL. Incubate for 3 hours at 37°C.[4]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free RPMI-1640 medium. A dose-response curve is recommended to determine the IC50 (e.g., 0.01 - 10 µM).
-
After LPS priming, remove the medium and add the different concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.[4]
-
NLRP3 Activation:
-
Using Nigericin: Add Nigericin to a final concentration of 10 µM to all wells except for the negative control. Incubate for 1 hour at 37°C.[5]
-
Using ATP: Add ATP to a final concentration of 5 mM to all wells except for the negative control. Incubate for 45-60 minutes at 37°C.
-
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for IL-1β and LDH measurement.
-
IL-1β Measurement: Quantify the amount of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
LDH Measurement (Optional): Measure the LDH activity in the supernatant using a commercial cytotoxicity assay kit to assess pyroptosis.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β secretion for each concentration of this compound compared to the vehicle-treated control. Determine the IC50 value from the dose-response curve.
Protocol 3: Western Blot for Caspase-1 Cleavage
-
Sample Preparation: After collecting the supernatant (Protocol 2, step 6), wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the p20 subunit of human caspase-1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background IL-1β in unstimulated controls | Cell stress or contamination | Ensure gentle handling of cells; test for mycoplasma contamination. |
| Low IL-1β signal after stimulation | Inefficient priming or activation | Optimize LPS, nigericin, or ATP concentrations and incubation times. Ensure ATP solution is fresh. |
| High variability between replicates | Inconsistent cell numbers or pipetting errors | Ensure a single-cell suspension before seeding; use calibrated pipettes. |
| Inhibitor precipitation | Poor solubility | Check the solubility of this compound in the culture medium; consider using a lower final concentration of the vehicle (e.g., DMSO < 0.1%). |
Disclaimer: The protocols and concentration ranges provided are based on established methods for studying NLRP3 inflammasome inhibitors in THP-1 cells. Optimal conditions for this compound may vary and should be determined experimentally for each specific research application.
References
- 1. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent functional outcomes of NLRP3 blockade downstream of multi-inflammasome activation: therapeutic implications for ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for NLRP3 Inhibition in an LPS-Induced Peritonitis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a key component of the innate immune system, playing a critical role in the response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[4][5] Consequently, the development of specific NLRP3 inhibitors is a significant area of interest for therapeutic intervention.[1]
This document provides a detailed protocol for the use of a representative NLRP3 inhibitor, designated here as Nlrp3-IN-60, in a lipopolysaccharide (LPS)-induced peritonitis mouse model. This model is a well-established and reproducible method for studying acute inflammation in vivo.[6] The protocols outlined below are based on established methodologies for similar small molecule NLRP3 inhibitors and provide a framework for the preclinical evaluation of novel therapeutics targeting the NLRP3 pathway.
NLRP3 Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or priming, is typically initiated by PAMPs like LPS, leading to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. The second signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form.[3] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[3]
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
-
This compound: Or other NLRP3 inhibitor of interest.
-
Lipopolysaccharide (LPS): From E. coli O111:B4.
-
Vehicle for this compound: The appropriate solvent for the inhibitor. Many small molecule inhibitors are soluble in DMSO, which is then often prepared in a vehicle containing PEG300, Tween-80, and saline for in vivo administration.[7][8] A typical formulation might be 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and 45-60% Saline.[8] Note: The optimal vehicle should be determined for each specific inhibitor.
-
Sterile Phosphate-Buffered Saline (PBS)
-
C57BL/6 mice: Age- and sex-matched, typically 8-12 weeks old.
-
Anesthesia: As per institutional guidelines.
-
ELISA kits: For mouse IL-1β, TNF-α, and IL-6.
-
Reagents for cell counting: Turk's solution.
-
General laboratory equipment: Syringes, needles, tubes, pipettes, centrifuges, plate reader.
Experimental Workflow
Caption: Experimental workflow for the LPS-induced peritonitis mouse model with this compound treatment.
Detailed Protocol
-
Animal Preparation:
-
Acclimatize C57BL/6 mice for at least one week before the experiment.
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Randomly assign mice to treatment groups (e.g., Vehicle + PBS, Vehicle + LPS, this compound + LPS). A group size of 5-8 mice is typically sufficient.
-
-
Preparation of Reagents:
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., 100% DMSO).[7][8] On the day of the experiment, dilute the stock solution to the final desired concentration in the appropriate vehicle. The dose of NLRP3 inhibitors can range from 1 to 50 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.).[9] A dose-response study is recommended to determine the optimal dose for this compound.
-
LPS: Dissolve LPS in sterile PBS to a final concentration for injection. A typical dose for inducing peritonitis is 5-10 mg/kg.[6]
-
-
Inhibitor Administration and Peritonitis Induction:
-
Administer the prepared this compound solution or vehicle to the mice via i.p. injection.
-
After 30-60 minutes, induce peritonitis by i.p. injection of LPS.[6]
-
-
Sample Collection:
-
At a predetermined time point after LPS injection (typically 4-6 hours), euthanize the mice according to institutional guidelines.
-
Perform a peritoneal lavage by injecting 3-5 mL of cold, sterile PBS into the peritoneal cavity.
-
Gently massage the abdomen and then aspirate the peritoneal fluid.
-
-
Analysis:
-
Peritoneal Cell Count:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Dilute an aliquot of the cell suspension in Turk's solution and count the total number of leukocytes using a hemocytometer.
-
-
Cytokine Measurement:
-
Use the supernatant from the centrifuged peritoneal lavage fluid for cytokine analysis.
-
Measure the concentrations of IL-1β, TNF-α, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data obtained from this experimental protocol.
Table 1: Effect of this compound on Peritoneal Leukocyte Infiltration
| Treatment Group | Dose (mg/kg) | N | Total Leukocytes (x 10^6/mL) |
| Vehicle + PBS | - | 8 | Insert Value ± SEM |
| Vehicle + LPS | - | 8 | Insert Value ± SEM |
| This compound + LPS | 10 | 8 | Insert Value ± SEM |
| This compound + LPS | 30 | 8 | Insert Value ± SEM |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Peritoneal Fluid
| Treatment Group | Dose (mg/kg) | N | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle + PBS | - | 8 | Insert Value ± SEM | Insert Value ± SEM | Insert Value ± SEM |
| Vehicle + LPS | - | 8 | Insert Value ± SEM | Insert Value ± SEM | Insert Value ± SEM |
| This compound + LPS | 10 | 8 | Insert Value ± SEM | Insert Value ± SEM | Insert Value ± SEM |
| This compound + LPS | 30 | 8 | Insert Value ± SEM | Insert Value ± SEM | Insert Value ± SEM |
Conclusion
This application note provides a comprehensive protocol for evaluating the efficacy of a novel NLRP3 inhibitor, this compound, in an LPS-induced peritonitis mouse model. The successful implementation of this protocol will enable researchers to assess the in vivo anti-inflammatory properties of this compound by measuring its impact on leukocyte recruitment and pro-inflammatory cytokine production. The provided templates for data presentation and visualization of the experimental workflow and signaling pathway are intended to facilitate clear and concise communication of the experimental design and results. It is crucial to perform dose-response studies and vehicle optimization for any new NLRP3 inhibitor to ensure robust and reproducible findings.
References
- 1. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction [stacks.cdc.gov]
- 2. NLRP3 Inflammasome Inhibitors | TCI AMERICA [tcichemicals.com]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 inflammasome in digestive diseases: From mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Administration of NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, specific in vivo administration data for a compound designated "Nlrp3-IN-60" is not publicly available. The following application notes and protocols are based on established methodologies for other well-characterized NLRP3 inflammasome inhibitors. Researchers must perform compound-specific validation for formulation, dosage, and toxicity for any new chemical entity, including this compound.
Introduction
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. It is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a prime therapeutic target. This document provides a detailed guide for the in vivo administration of novel NLRP3 inhibitors in mouse models of inflammation.
Signaling Pathway and Point of Inhibition
The activation of the NLRP3 inflammasome is a two-step process. A priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leads to the transcriptional upregulation of NLRP3 and pro-IL-1β. A second, activation signal, triggered by a diverse range of stimuli such as ATP, crystalline structures, or potassium efflux, leads to the assembly of the NLRP3 inflammasome, activation of caspase-1, and subsequent cleavage and release of mature IL-1β and IL-18. Novel inhibitors are designed to interfere with this pathway, often by directly binding to the NLRP3 protein and preventing its oligomerization and activation.
Caption: Canonical NLRP3 inflammasome signaling pathway and a hypothetical point of inhibition for this compound.
Data Presentation: Dosage and Administration of Representative NLRP3 Inhibitors
The following table summarizes quantitative data from published studies on various NLRP3 inhibitors in mouse models. This data can serve as a starting point for designing in vivo studies with novel inhibitors like this compound.
| Inhibitor | Animal Model | Administration Route | Dosage | Key Findings |
| MCC950 | C57BL/6 Mice (LPS-induced peritonitis) | Intraperitoneal (i.p.) | 10 mg/kg | Reduced IL-1β production in peritoneal lavage. |
| C57BL/6 Mice (LPS challenge) | Oral (p.o.) | 50 mg/kg | Significantly decreased plasma IL-1β levels. | |
| Murine Model of CAPS | Not Specified | Not Specified | Attenuated disease pathology. | |
| Murine Model of HGPS | Intraperitoneal (i.p.) | 20 mg/kg daily | Extended lifespan and reduced systemic inflammation.[1] | |
| NT-0249 | Wild-Type Mice (LPS/ATP lung challenge) | Oral (p.o.) | 6 - 30 mg/kg | Dose-dependent reduction in IL-1β in lung lavage fluid.[2] |
| Wild-Type Mice (LPS-induced peritonitis) | Oral (p.o.) | 0.1 - 10 mg/kg | Dose-dependently reduced IL-1β in peritoneal lavage.[1] | |
| Compound 4o | C57BL/6 Mice (LPS-induced peritonitis) | Intraperitoneal (i.p.) | 10 and 20 mg/kg | Significantly reduced IL-1β in peritoneal lavage.[3] |
Experimental Protocols
Formulation of a Novel NLRP3 Inhibitor for In Vivo Administration
Note: The optimal formulation is compound-specific and must be determined empirically. The following are common vehicles used for in vivo studies of small molecule inhibitors.
For Oral Administration (Gavage):
-
Vehicle 1 (Suspension): 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.
-
Vehicle 2 (Solution/Suspension): 5% DMSO, 30% PEG300, 5% Tween 80 in sterile saline.
For Intraperitoneal Injection:
-
Vehicle 1 (Solution): 10% DMSO in sterile saline.
-
Vehicle 2 (Solution): 5% DMSO, 40% PEG300 in sterile saline.
Protocol for Preparation (Example with Oral Vehicle 2):
-
Weigh the required amount of the novel NLRP3 inhibitor.
-
Dissolve the compound in the specified volume of DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex.
-
Add sterile saline to the final volume and vortex thoroughly.
-
Prepare fresh on the day of the experiment.
In Vivo Experimental Workflow
A general workflow for evaluating the efficacy of a novel NLRP3 inhibitor in an acute mouse model of inflammation is depicted below.
Caption: General experimental workflow for in vivo testing of an NLRP3 inhibitor.
Protocol for LPS-Induced Peritonitis in Mice
This acute model is useful for evaluating the in vivo efficacy of NLRP3 inhibitors.
Materials:
-
NLRP3 inhibitor (e.g., this compound)
-
Vehicle control
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
Sterile, pyrogen-free saline
-
8-12 week old C57BL/6 mice
Procedure:
-
Inhibitor Administration: Administer the NLRP3 inhibitor or vehicle control to mice via the desired route (e.g., i.p. or p.o.).
-
Waiting Period: Wait for a predetermined time (e.g., 30-60 minutes) to allow for drug absorption and distribution.
-
Priming: Inject mice intraperitoneally (i.p.) with a priming dose of LPS (e.g., 20 mg/kg).
-
Waiting Period 2: Wait for a set time following LPS injection (e.g., 2-4 hours).
-
Activation: Inject mice i.p. with an NLRP3 activator such as ATP (e.g., 15-30 mM in sterile PBS).
-
Waiting Period 3: Wait for a short period (e.g., 30 minutes) for the inflammatory response to develop.
-
Sample Collection: Euthanize the mice and perform peritoneal lavage by injecting 5-10 mL of cold, sterile PBS into the peritoneal cavity and aspirating the fluid. Collect blood via cardiac puncture.
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet cells and collect the supernatant.
-
Quantify the concentration of IL-1β and other cytokines in the supernatant and plasma/serum using ELISA.
-
Analyze the cell pellet for immune cell infiltration (e.g., neutrophils) by flow cytometry.
-
Conclusion
The in vivo administration of NLRP3 inhibitors is a critical step in the preclinical evaluation of their therapeutic potential. The protocols outlined above provide a framework for these studies, from formulation to acute models of inflammation. It is imperative to perform thorough preliminary studies to establish the optimal formulation, dosage, and safety profile for any novel compound like this compound before embarking on large-scale efficacy studies. Careful experimental design and the use of appropriate controls will ensure the generation of robust and reproducible data.
References
Application Notes and Protocols: Western Blot for Caspase-1 Cleavage with Nlrp3-IN-60
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, orchestrating inflammatory responses to a wide array of microbial and endogenous danger signals.[1] Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage of pro-caspase-1 (approximately 45 kDa) into its active subunits, p20 and p10.[2] Active caspase-1 is a key mediator of inflammation, responsible for the proteolytic maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[3][4] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, making it a prime target for therapeutic intervention.
Nlrp3-IN-60 is a potent and selective inhibitor of the NLRP3 inflammasome. Its utility in research and drug development lies in its ability to specifically block the activation of this pathway, thereby preventing the downstream activation of caspase-1 and the subsequent release of inflammatory cytokines. Western blotting for the cleaved p20 subunit of caspase-1 serves as a robust and reliable method to assess the activation of the NLRP3 inflammasome and to quantify the inhibitory efficacy of compounds like this compound.[2]
These application notes provide a detailed protocol for utilizing this compound to inhibit NLRP3-mediated caspase-1 activation in a cellular model, followed by the analysis of caspase-1 cleavage using Western blot.
Data Presentation
The inhibitory effect of this compound on caspase-1 cleavage can be quantified by densitometric analysis of the p20 subunit band on the Western blot. The data can be presented as a percentage of inhibition relative to the vehicle-treated control.
Table 1: Representative Inhibitory Activity of this compound on Caspase-1 Cleavage
| Concentration of this compound (µM) | Caspase-1 p20 Band Intensity (Normalized) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 1.00 | 0 |
| 0.1 | 0.85 | 15 |
| 0.3 | 0.62 | 38 |
| 1 | 0.25 | 75 |
| 3 | 0.08 | 92 |
| 10 | 0.02 | 98 |
Note: This table presents representative data to illustrate the expected dose-dependent inhibition of caspase-1 cleavage by this compound. Actual results may vary depending on the experimental conditions, cell type, and specific stimuli used.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental procedure, the following diagrams are provided.
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of caspase-1 inhibition.
Experimental Protocols
This protocol is designed for the use of bone marrow-derived macrophages (BMDMs) but can be adapted for other relevant cell types.
Cell Culture and Treatment
-
Cell Seeding: Plate differentiated BMDMs in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh DMEM containing 10% FBS and prime the cells with 500 ng/mL lipopolysaccharide (LPS) for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle control (DMSO) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as 10 µM nigericin, for 45-60 minutes.
Sample Preparation
-
Supernatant Collection: Following stimulation, carefully collect the cell culture supernatant. Centrifuge at 500 x g for 5 minutes to pellet any detached cells. Transfer the cleared supernatant to a new tube. Proteins in the supernatant can be concentrated using methods like trichloroacetic acid (TCA) precipitation if necessary.[5]
-
Cell Lysate Preparation:
-
Wash the adherent cells once with ice-cold PBS.
-
Add 100-150 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the cleared supernatant (cell lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay to ensure equal protein loading for the Western blot.
Western Blot Protocol
-
Sample Preparation for SDS-PAGE:
-
For cell lysates, mix a standardized amount of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer.
-
For supernatants, mix a standardized volume with 4x Laemmli sample buffer.
-
Boil all samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples into the wells of a 15% SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 (e.g., rabbit mAb anti-cleaved caspase-1 (Asp297)) overnight at 4°C with gentle agitation.[6]
-
For a loading control for cell lysates, also incubate with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.[6]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.[6]
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
For cell lysates, normalize the caspase-1 p20 band intensity to the loading control. For supernatants, ensure equal volume loading was performed.
-
Calculate the percentage of inhibition by comparing the normalized band intensities of this compound-treated samples to the vehicle control.[2]
-
References
- 1. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The NLRP3-Inflammasome-Caspase-1 Pathway Is Upregulated in Idiopathic Pulmonary Fibrosis and Acute Exacerbations and Is Inducible by Apoptotic A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASC Speck Formation Assay with Nlrp3-IN-60
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the ASC speck formation assay to evaluate the inhibitory activity of Nlrp3-IN-60, a putative inhibitor of the NLRP3 inflammasome.
Introduction
The innate immune system employs pattern recognition receptors (PRRs) to identify pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Among these, the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical multiprotein complex implicated in a wide array of inflammatory diseases.[1] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC). This recruitment triggers the polymerization of ASC into a large, singular, perinuclear structure known as the ASC speck.[1][2][3] The formation of this ASC speck is a hallmark of inflammasome activation, serving as a platform for the recruitment and activation of pro-caspase-1.[1][4] Activated caspase-1 then cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, active forms.[1][4][5]
The aberrant activation of the NLRP3 inflammasome is linked to numerous inflammatory conditions, making it a prime target for therapeutic intervention.[5][6] this compound is presented here as a tool for investigating the inhibition of the NLRP3 inflammasome. Its mechanism of action is hypothesized to involve the suppression of ASC oligomerization and the subsequent assembly of the inflammasome complex, thereby inhibiting downstream inflammatory signaling. The ASC speck formation assay is a robust and visual method to assess NLRP3 inflammasome activation and screen for its inhibitors.[1][2][7]
Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the NF-κB-mediated transcriptional upregulation of NLRP3 and pro-IL-1β.[4][5][8][9] The second step, "activation," is triggered by a diverse range of stimuli including ATP, nigericin, and crystalline substances.[4][9] These stimuli cause cellular events such as potassium efflux, which are sensed by NLRP3.[8][10] Activated NLRP3 then nucleates the polymerization of ASC into the characteristic speck, leading to caspase-1 activation and cytokine maturation.[1][8] this compound is expected to interfere with the activation step, preventing the formation of the ASC speck.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 3. ASC Speck Formation as a Readout for Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 4. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of ASC Speck Formation by Flow Cytometry and Chemical Cross-linking | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 10. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NLRP3 Inflammasome Inhibitors in Preclinical Disease Models
Note: As of December 2025, publicly available data for a specific molecule designated "NLRP3-IN-60" is not available. The following application notes and protocols are based on well-characterized, potent, and selective NLRP3 inflammasome inhibitors, such as MCC950, and are intended to serve as a comprehensive guide for the preclinical evaluation of novel NLRP3 inhibitors.
Introduction
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3][4] Its activation in response to a wide array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][4][5] Dysregulation and hyperactivation of the NLRP3 inflammasome are implicated in the pathogenesis of a broad spectrum of inflammatory and autoimmune diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[3][6][7] Consequently, small molecule inhibitors of the NLRP3 inflammasome are of significant therapeutic interest.
These application notes provide an overview of the NLRP3 signaling pathway, and detailed protocols for the in vivo evaluation of NLRP3 inhibitors in relevant preclinical disease models, using dosages and methodologies established for well-known inhibitors as a reference.
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process: priming and activation.[4][6][8]
-
Signal 1 (Priming): This step is initiated by microbial components (like LPS) or endogenous cytokines (like TNF-α) that activate the transcription factor NF-κB. This leads to the upregulation of NLRP3 and pro-IL-1β expression.[4][6]
-
Signal 2 (Activation): A variety of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, trigger the assembly of the inflammasome complex.[3][6] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[2][8] This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms for secretion.[1][9] Activated caspase-1 also cleaves gasdermin D to induce pyroptosis.[2][4]
Caption: Canonical NLRP3 inflammasome activation pathway.
Quantitative Data Summary for Preclinical Models
The following tables summarize dosages and efficacy for well-characterized NLRP3 inhibitors in various preclinical disease models. This data can serve as a starting point for designing studies with novel inhibitors.
Table 1: MCC950 Dosage and Efficacy in Preclinical Models
| Disease Model | Animal Model | Dosage | Route of Administration | Key Outcomes |
| Cryopyrin-Associated Periodic Syndrome (CAPS) | Mouse | 1.2 - >4 mg/kg | Not Specified | >90% attenuation of IL-1β in vivo.[10] |
| Metabolic Disorder | Diabetic Mice | 40 mg/kg | Intraperitoneal (i.p.) | Salutary effects observed.[10] |
| Inflammatory Bowel Disease (IBD) | Rat (DNBS-induced colitis) | 10 mg/kg | Intraperitoneal (i.p.) | Significant improvement in disease activity.[11] |
| Inflammatory Bowel Disease (IBD) | Rat (DNBS-induced colitis) | 40 mg/kg | Oral | Improved body weight, reduced colon weight.[11] |
| Amyotrophic Lateral Sclerosis (ALS) | Mouse (SOD1G93A microglia) | Not Specified | In vitro application | Attenuated IL-1β secretion.[9] |
Table 2: Other NLRP3 Inhibitors in Preclinical Models
| Inhibitor | Disease Model | Animal Model | Dosage | Route of Administration | Key Outcomes |
| CY-09 | Metabolic Disorder | Diabetic Mice | 40 mg/kg | Intraperitoneal (i.p.) | Similar efficacy to MCC950.[10] |
| JC-171 | LPS-induced inflammation | Mouse | 100 mg/kg | Not Specified | Prevented LPS-evoked IL-1β release.[10] |
| NT-0249 | CAPS | Mouse | Dose-dependent | Oral | Reduced multiple inflammatory biomarkers.[7] |
| INF39 | IBD (DNBS-induced colitis) | Rat | 25 mg/kg | Oral | Ameliorated colonic inflammation.[12] |
| Ac-YVAD-cmk (Caspase-1 Inhibitor) | IBD (DNBS-induced colitis) | Rat | 3 mg/kg | Intraperitoneal (i.p.) | Ameliorated colonic inflammation.[12] |
Experimental Protocols
Protocol 1: In Vivo Model of LPS-Induced Systemic Inflammation
This model is used to assess the acute in vivo efficacy of NLRP3 inhibitors in blocking IL-1β release.
Materials:
-
NLRP3 inhibitor (e.g., MCC950)
-
Lipopolysaccharide (LPS)
-
8-12 week old C57BL/6 mice
-
Sterile saline
-
Blood collection supplies (e.g., EDTA tubes)
-
ELISA kit for mouse IL-1β
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week prior to the experiment.
-
Inhibitor Administration: Administer the NLRP3 inhibitor at the desired dose (e.g., MCC950 at 0.4 - 4 mg/kg) via the chosen route (e.g., intraperitoneal or oral). Administer vehicle control to a separate group of animals.
-
LPS Challenge: After a suitable pre-treatment time (e.g., 30-60 minutes), challenge the mice with an intraperitoneal injection of LPS (e.g., 5 mg/kg).
-
Blood Collection: At a specified time post-LPS challenge (e.g., 2-4 hours), collect blood via cardiac puncture or retro-orbital bleeding into EDTA tubes.
-
Plasma Separation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Cytokine Analysis: Measure the concentration of IL-1β in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the IL-1β levels between the vehicle-treated and inhibitor-treated groups to determine the percentage of inhibition.
Protocol 2: Model of DNBS-Induced Colitis in Rats
This model is used to evaluate the therapeutic potential of NLRP3 inhibitors in inflammatory bowel disease.[12]
Materials:
-
NLRP3 inhibitor
-
2,4-dinitrobenzenesulfonic acid (DNBS)
-
Ethanol (B145695) (50%)
-
Male Sprague-Dawley rats (200-250g)
-
Anesthesia (e.g., isoflurane)
-
Catheters for intrarectal administration
Procedure:
-
Animal Acclimatization: Acclimatize rats for one week.
-
Induction of Colitis: Anesthetize the rats and intrarectally administer DNBS (e.g., 25 mg in 0.5 mL of 50% ethanol) via a catheter inserted 8 cm into the colon.[11][12] Control animals receive 50% ethanol alone.
-
Inhibitor Treatment: Begin daily administration of the NLRP3 inhibitor (e.g., 25 mg/kg, oral) or vehicle on the same day as colitis induction and continue for a specified period (e.g., 6 days).[12]
-
Monitoring: Monitor the animals daily for body weight, stool consistency, and signs of rectal bleeding.
-
Efficacy Assessment (at study endpoint):
-
Sacrifice the animals and resect the colon.
-
Measure colon length and weight.
-
Collect colonic tissue for histological analysis (e.g., H&E staining to assess inflammation and tissue damage) and myeloperoxidase (MPO) activity assay (as a marker of neutrophil infiltration).
-
Measure cytokine levels (e.g., IL-1β) in colonic tissue homogenates.
-
-
Data Analysis: Compare the parameters between the colitis group treated with vehicle and the group treated with the NLRP3 inhibitor.
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of an NLRP3 inhibitor.
Conclusion
The development of potent and selective NLRP3 inflammasome inhibitors represents a promising therapeutic strategy for a multitude of inflammatory diseases. The protocols and data presented here, based on well-validated inhibitors like MCC950, provide a framework for the preclinical assessment of novel compounds targeting this critical inflammatory pathway. Careful consideration of the animal model, dosage, route of administration, and relevant endpoints is crucial for the successful evaluation of therapeutic efficacy.
References
- 1. [PDF] Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 5. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | A Comparative Study on the Efficacy of NLRP3 Inflammasome Signaling Inhibitors in a Pre-clinical Model of Bowel Inflammation [frontiersin.org]
Troubleshooting & Optimization
Nlrp3-IN-60 solubility in DMSO and cell culture media
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nlrp3-IN-60. Here, you will find guidance on the solubility of this compound in DMSO and cell culture media, along with detailed experimental protocols and an overview of the NLRP3 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO). It is highly recommended to use a fresh, anhydrous grade of DMSO, as the presence of water can negatively impact the solubility and stability of the compound.[1][2]
Q2: How should I prepare a stock solution of this compound?
Q3: My this compound is precipitating when I add it to my cell culture medium. What can I do?
A3: Precipitation upon dilution into aqueous solutions like cell culture media is a common issue with hydrophobic compounds such as NLRP3 inhibitors.[1][3] This occurs because the compound's concentration exceeds its solubility limit in the final aqueous environment.
Here are several troubleshooting steps:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, and ideally at or below 0.1%, to minimize cellular toxicity and potential off-target effects.[4][5]
-
Pre-warm the Media: Adding the DMSO stock to pre-warmed (37°C) cell culture medium can sometimes improve solubility.[3]
-
Dilution Method: Add the concentrated DMSO stock solution slowly to the aqueous medium while vortexing or pipetting to ensure rapid and thorough mixing.[1]
-
Increase the Final Volume: Diluting the DMSO stock into a larger volume of medium can help keep the final compound concentration below its solubility limit.[1][3]
Q4: What is the role of DMSO in NLRP3 inflammasome assays?
A4: DMSO is the most common solvent for NLRP3 inhibitors. However, it's important to be aware that DMSO itself can have concentration-dependent effects on the NLRP3 inflammasome.[5] Some studies have reported that DMSO can inhibit NLRP3 inflammasome activation, while high concentrations might induce it.[6][7] Therefore, it is crucial to include a vehicle control (cells treated with the same final concentration of DMSO as the inhibitor) in all experiments to differentiate the effects of the inhibitor from those of the solvent.[5]
Solubility Data
While specific quantitative solubility data for this compound in various solvents is not publicly available, the table below provides a general solubility profile based on data from structurally similar NLRP3 inhibitors.
| Solvent | Solubility | Recommendations & Observations |
| DMSO | High | The recommended solvent for preparing high-concentration stock solutions. Use of fresh, anhydrous DMSO is critical as absorbed moisture can decrease solubility.[1][2] |
| Ethanol | Insoluble | Not recommended as a primary solvent.[2] |
| Water | Insoluble | Direct dissolution in aqueous buffers like PBS or cell culture media will likely result in precipitation.[2] |
| Dimethylformamide (DMF) | High | An alternative to DMSO for preparing stock solutions.[2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation in Cell Culture Media | The final concentration of this compound is above its solubility limit in the aqueous medium. The final DMSO concentration is too high, causing the compound to "crash out." | Determine the approximate solubility of this compound in your specific cell culture medium. Ensure the final DMSO concentration is low (ideally ≤ 0.1%).[4] Add the DMSO stock to pre-warmed media with vigorous mixing.[3] |
| Inconsistent or No Inhibition of NLRP3 Activation | Compound Precipitation: The inhibitor may have precipitated out of the solution. Degradation: The compound may have degraded due to improper storage or instability in the medium. Suboptimal Concentration: The inhibitor concentration may be too low for effective target engagement. | Visually inspect the media for any precipitate. Prepare fresh dilutions for each experiment.[3] Store stock solutions properly in aliquots at -20°C or -80°C. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and stimulus. |
| High Background Signal in Vehicle Control | DMSO-induced NLRP3 Activation: The final DMSO concentration may be high enough to activate the NLRP3 inflammasome.[5] Cell Stress: Excessive handling or suboptimal culture conditions can lead to baseline inflammasome activation. | Reduce the final DMSO concentration to the lowest effective level (≤ 0.1% is recommended).[4] Always include a vehicle control with the same DMSO concentration as your inhibitor-treated samples. Handle cells gently and maintain optimal culture conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the this compound powder to room temperature before opening the vial.
-
Add a calculated volume of anhydrous, sterile DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved. If necessary, gently warm the solution to 37°C or use brief sonication in a water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol is a general guideline for bone marrow-derived macrophages (BMDMs) and can be adapted for other cell types like THP-1 monocytes.[8]
Materials:
-
BMDMs or THP-1 cells
-
Complete cell culture medium (e.g., RPMI 1640 or DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound stock solution in DMSO
-
NLRP3 activator (e.g., Nigericin or ATP)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Tissue culture plates
Procedure:
-
Cell Seeding: Seed the cells in appropriate tissue culture plates (e.g., 1 x 10^6 cells/well in a 12-well plate for protein analysis or 5 x 10^4 cells/well in a 96-well plate for cytokine release assays) and allow them to adhere overnight. For THP-1 cells, differentiation into a macrophage-like phenotype with PMA is often required.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 200-1000 ng/mL) in serum-free or complete medium for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[4][8]
-
Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control (DMSO at the same final concentration). Pre-incubate the cells with the inhibitor for 30-60 minutes.[8]
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding an agonist such as Nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM).[4][8] Incubate for the appropriate time (e.g., 45-60 minutes for Nigericin/ATP).[5][8]
-
Sample Collection: Carefully collect the cell culture supernatants by centrifugation to pellet any detached cells. The supernatant can be used for measuring secreted cytokines (e.g., IL-1β) by ELISA or cell death (pyroptosis) by LDH assay. The remaining cell pellet can be lysed for Western blot analysis of inflammasome components like caspase-1.[8]
Signaling Pathway and Experimental Workflow Diagrams
Canonical NLRP3 Inflammasome Activation Pathway
The activation of the NLRP3 inflammasome is a two-step process. The priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like LPS, leads to the upregulation of NLRP3 and pro-IL-1β transcription via the NF-κB pathway. The activation signal, triggered by a variety of stimuli including ion fluxes and mitochondrial dysfunction, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent maturation and release of IL-1β and IL-18, as well as pyroptotic cell death.[9][10]
Caption: Canonical two-signal pathway for NLRP3 inflammasome activation.
Recommended Experimental Workflow
The following diagram outlines a typical workflow for assessing the efficacy of an NLRP3 inhibitor like this compound in a cell-based assay.
Caption: Recommended workflow for testing this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide inhibits NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 10. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve Nlrp3-IN-60 for in vitro experiments
Technical Support Center: Nlrp3-IN-60
Welcome to the technical support center for this compound. This resource provides detailed guidance for researchers, scientists, and drug development professionals on the proper handling and use of this compound for in vitro experiments. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound for my in vitro experiments?
A1: this compound, like many small molecule inhibitors, has low solubility in aqueous solutions but is readily soluble in organic solvents. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][2][3] It is crucial to use a fresh, high-quality, anhydrous grade of DMSO, as absorbed moisture can negatively impact the solubility and stability of the compound.[2]
Q2: My this compound is precipitating when I add it to my cell culture medium. What can I do?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound.[1][2] Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid cellular toxicity.[3][4] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[1][5]
-
Dilution Method: Do not perform serial dilutions of your DMSO stock directly in the aqueous buffer. Instead, add the concentrated DMSO stock to the pre-warmed (37°C) aqueous medium slowly while vortexing or pipetting to ensure rapid and even mixing.[2][3]
-
Lower Final Concentration: If precipitation persists, consider lowering the final concentration of this compound in your working solution.[1]
Q3: What is the recommended storage condition for this compound solutions?
A3: Proper storage is critical for maintaining the stability and activity of this compound.
-
Solid (Powder): Store at -20°C for long-term stability.[6]
-
DMSO Stock Solution: Aliquot into single-use tubes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[3][6]
-
Aqueous Working Solutions: These should be prepared fresh for each experiment and not stored.[3]
Q4: What is the typical concentration range for this compound in in vitro assays?
A4: The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific system. A common starting range for similar NLRP3 inhibitors is between 0.1 µM to 10 µM.[4][6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound Precipitation in Media | Final concentration is too high. | Perform a dose-response experiment to find the optimal, non-precipitating concentration.[1] |
| Improper dilution technique. | Add the DMSO stock solution drop-wise to pre-warmed media while vortexing.[3] Do not dilute the stock in aqueous buffers.[2] | |
| Lack of Inhibitory Effect | Suboptimal inhibitor concentration. | Perform a dose-response curve to determine the effective concentration range.[4] |
| Incorrect timing of treatment. | Ensure the inhibitor is added to the cells before the NLRP3 activation signal (Signal 2). A pre-incubation time of 30-60 minutes is common.[4][6] | |
| Inflammatory response is not NLRP3-mediated. | Confirm that your experimental model utilizes the NLRP3 inflammasome. This compound is expected to be selective for NLRP3.[4] | |
| Cell Toxicity Observed | High DMSO concentration. | Ensure the final DMSO concentration is non-toxic for your cells (ideally ≤0.1%).[1][5] Always run a vehicle control.[1] |
| Compound-induced cytotoxicity. | Run a parallel cytotoxicity assay (e.g., LDH or MTT assay) to distinguish between specific inhibition of pyroptosis and general cytotoxicity.[4] |
Quantitative Data Summary
Based on data for analogous NLRP3 inhibitors, the following table summarizes the solubility of this compound.
| Solvent | Solubility | Notes |
| DMSO | ≥ 5 mg/mL | Recommended for preparing high-concentration stock solutions.[2] Gentle warming (37°C) or brief sonication can aid dissolution.[1] |
| Ethanol | Lower than DMSO | Not recommended as the primary solvent due to lower solubility.[1][3] |
| PBS (pH 7.2-7.4) | < 0.1 mg/mL | Not recommended for initial solubilization.[3] |
| Water | Insoluble | Avoid using water to prepare stock solutions.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can be used.[1]
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.[6]
Protocol 2: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes a general workflow for assessing the inhibitory activity of this compound in macrophages (e.g., BMDMs or THP-1 cells).
-
Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Priming (Signal 1): For cells like BMDMs and THP-1, prime with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.[5][6]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 30-60 minutes. Include a vehicle control with the same final concentration of DMSO.[6]
-
Activation (Signal 2): Add an NLRP3 activator such as Nigericin (5-20 µM) or ATP (2.5-5 mM) for the appropriate incubation time (e.g., 30-60 minutes for ATP, 1-2 hours for Nigericin).[6]
-
Sample Collection: Collect the cell culture supernatants.
-
Analysis: Measure the levels of secreted IL-1β and IL-18 in the supernatants using ELISA to determine the inhibitory effect of this compound.[6]
Visualizations
Signaling Pathway
Caption: Canonical two-signal pathway for NLRP3 inflammasome activation and the inhibitory action of this compound.
Experimental Workflow
Caption: Recommended workflow for in vitro NLRP3 inflammasome inhibition assay using this compound.
References
Troubleshooting Nlrp3-IN-60 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nlrp3-IN-60. The information below addresses common issues, particularly the precipitation of this compound in aqueous solutions during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, like many small molecule inhibitors, is characterized by its high solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), but it is practically insoluble in aqueous solutions like water, phosphate-buffered saline (PBS), or cell culture media.[1][2] Therefore, direct dissolution in aqueous-based buffers will likely result in precipitation.[1] For experimental use, it is essential to first prepare a concentrated stock solution in a suitable organic solvent.[1][2]
Q2: My this compound has precipitated after I diluted my DMSO stock solution into my aqueous experimental buffer. What is the primary cause of this?
A2: Precipitation of this compound upon dilution into aqueous media is a common issue stemming from its hydrophobic nature.[1][3] The primary reason for this is often the direct addition of the concentrated DMSO stock into the aqueous buffer. This sudden change in solvent polarity causes the compound to "crash" out of the solution.[1] Other contributing factors can include the final concentration of the inhibitor exceeding its solubility limit in the aqueous medium and an insufficient percentage of the organic co-solvent (like DMSO) in the final working solution to maintain solubility.[1]
Q3: What is the recommended procedure for preparing a working solution of this compound for in vitro cell-based assays?
A3: To minimize precipitation, a two-step dilution process is recommended. First, prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[1][4] Then, for your experiment, create fresh working solutions by diluting this stock into your pre-warmed (37°C) cell culture medium.[3][5] It is crucial to add the stock solution to the medium drop-wise while gently vortexing or swirling to ensure rapid and even mixing.[3] For consistent results, it is best to make any intermediate dilutions in 100% DMSO before the final dilution into the aqueous medium.[2]
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. Most cell lines can tolerate DMSO concentrations up to 0.5%, but a concentration of 0.1% or lower is generally recommended.[6][7] It is crucial to include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO as your experimental samples.[2]
Q5: Can I store the diluted, aqueous working solutions of this compound?
A5: It is not recommended to store aqueous dilutions of this compound.[3] The stability of many small molecule inhibitors in aqueous solutions is limited, and they can be susceptible to degradation.[4] Always prepare fresh working solutions from your frozen DMSO stock immediately before each experiment to ensure compound integrity and consistent results.[4]
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
Problem: Precipitate is observed after diluting the this compound DMSO stock into aqueous buffer or cell culture medium.
Step 1: Review Your Solution Preparation Protocol
-
Initial Dissolution: Was the initial stock solution prepared in 100% anhydrous DMSO? Moisture in the DMSO can reduce the solubility of the compound.[1][2]
-
Dilution Method: Was the DMSO stock added directly to the aqueous solution? To avoid this, try adding the stock drop-wise to the pre-warmed medium while vortexing.[3]
-
Intermediate Dilutions: Were any serial dilutions performed directly in the aqueous buffer? It is best to perform all serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[2][6]
Step 2: Adjust Experimental Parameters
-
Lower the Final Concentration: The desired final concentration of this compound may be above its solubility limit in the final working solution. Try reducing the final concentration of the inhibitor.[3]
-
Increase Final DMSO Concentration: While keeping cell health in mind, a slightly higher final DMSO concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always check the tolerance of your specific cell line.[7]
-
Use a Carrier Protein: For in vitro experiments, the presence of a carrier protein like bovine serum albumin (BSA) in the medium can help to keep hydrophobic compounds in solution.[3]
Step 3: Employ Solubilizing Agents (for in vivo studies)
For in vivo applications where precipitation is a concern, consider using a formulation with solubilizing agents. A common formulation includes a combination of DMSO, PEG300, Tween 80, and saline or PBS.[1][2] Always perform small-scale formulation tests to ensure the compound remains in solution.[1]
Data Presentation
Table 1: Solubility of this compound and Structurally Similar Inhibitors in Common Solvents
| Solvent | Solubility | Recommendations & Notes |
| DMSO | High (e.g., >70 mg/mL)[1] | Recommended for preparing high-concentration stock solutions. Use fresh, anhydrous DMSO.[1] |
| DMF | High (e.g., ~30 mg/mL)[1] | An alternative to DMSO for stock solutions. |
| Ethanol | Insoluble or Low[1][3] | Not recommended as a primary solvent. |
| Water/Aqueous Buffers | Insoluble[1][3] | Direct dissolution will lead to precipitation. Not recommended for preparing stock solutions. |
Note: Specific solubility values for this compound are not publicly available; data from structurally similar NLRP3 inhibitors are provided as a strong indication of its properties.[1]
Table 2: Recommended DMSO Concentrations for Cell Culture Experiments
| Final DMSO Concentration | Potential Effects | Recommendation |
| < 0.1% | Minimal to no cellular toxicity or off-target effects. | Recommended for most applications.[7] |
| 0.1% - 0.5% | Tolerated by many cell lines, but sensitivity can vary.[7] | Use with caution and validate for your specific cell line. |
| > 0.5% | May cause toxicity in some cell lines and has a higher potential for off-target effects.[7] | Not generally recommended; requires extensive validation and appropriate vehicle controls. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid compound
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C or -80°C, protected from light.[4]
Protocol 2: General Procedure for in vitro NLRP3 Inflammasome Activation and Inhibition Assay
Materials:
-
Immune cells (e.g., murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., Nigericin or ATP)[8]
-
This compound DMSO stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for IL-1β
Procedure:
-
Cell Seeding: Seed the immune cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[8]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or a vehicle control with the same final DMSO concentration) for 1 hour. Prepare working solutions by diluting the DMSO stock in pre-warmed medium immediately before this step.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM), for a defined period (e.g., 1-2 hours).[8]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the amount of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Caption: Experimental workflow for using this compound in a cell-based assay.
Caption: Troubleshooting decision tree for this compound precipitation issues.
References
Technical Support Center: Optimizing NLRP3-IN-60 Concentration for Inflammasome Inhibition
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing NLRP3-IN-60 for the inhibition of the NLRP3 inflammasome. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guide: Suboptimal Inhibition by this compound
This guide provides a systematic approach to troubleshoot experiments where this compound is not effectively inhibiting NLRP3 inflammasome activation.
Visual Troubleshooting Workflow
A decision tree is provided below to guide your troubleshooting process.
Caption: Troubleshooting workflow for ineffective NLRP3 inhibition.
Frequently Asked Questions (FAQs)
Inhibitor-Related Questions
Q1: What is the recommended starting concentration for this compound?
A1: The optimal concentration for this compound can vary depending on the cell type and the stimulus used for inflammasome activation. It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific experimental setup. For initial experiments, a concentration range of 10 nM to 10 µM is a reasonable starting point.
Q2: How should I dissolve and store this compound?
A2: Proper dissolution and storage are critical for maintaining the activity of this compound. Always refer to the manufacturer's datasheet for specific instructions. Generally, NLRP3 inhibitors are dissolved in DMSO to create a concentrated stock solution. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for long-term stability. Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically ≤ 0.5%) and consistent across all experimental and control groups.
Q3: Could this compound be unstable in my cell culture medium?
A3: The stability of any compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum proteins. If you suspect instability, consider reducing the pre-incubation time with the inhibitor before adding the activation stimulus.
Experimental Setup Questions
Q4: At which step of the experiment should I add this compound?
A4: For investigating the direct inhibition of NLRP3 inflammasome assembly, this compound should be added after the priming step (Signal 1) and before the activation step (Signal 2).[1] A typical pre-incubation time with the inhibitor is 30-60 minutes.[1][2]
Q5: How can I confirm that the NLRP3 inflammasome is properly activated in my experiment?
A5: Proper activation of the canonical NLRP3 inflammasome requires two signals.[3][4][5]
-
Priming (Signal 1): Typically induced by lipopolysaccharide (LPS), this step upregulates the expression of NLRP3 and pro-IL-1β.[4][6][7] Successful priming can be verified by measuring NLRP3 and pro-IL-1β mRNA (via qPCR) or protein levels (via Western blot).
-
Activation (Signal 2): This signal is provided by a variety of stimuli, such as ATP, nigericin (B1684572), or monosodium urate (MSU) crystals, which triggers the assembly of the inflammasome complex.[6][8]
Include a positive control (priming and activation signals without the inhibitor) in your experimental design to ensure robust inflammasome activation.
Q6: What are the appropriate positive and negative controls for my experiment?
A6:
-
Negative Control: Cells treated with only the priming signal (e.g., LPS) to determine baseline cytokine levels.
-
Vehicle Control: Cells treated with the priming and activation signals, along with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Cells treated with both priming and activation signals to demonstrate maximal inflammasome activation.
-
(Optional) Positive Inhibitor Control: A well-characterized NLRP3 inhibitor, such as MCC950, can be used as a reference compound.
Data Interpretation Questions
Q7: My results show a decrease in IL-1β secretion but also an increase in cell death. How do I interpret this?
A7: High concentrations of any compound, including this compound, can potentially induce cytotoxicity. It is crucial to assess cell viability in parallel with measuring inflammasome inhibition. A lactate (B86563) dehydrogenase (LDH) assay can be used to quantify cytotoxicity.[1] If significant cell death is observed at concentrations that inhibit IL-1β secretion, the reduction in cytokine levels may be a result of cell death rather than specific inflammasome inhibition.
Q8: I am observing high background levels of IL-1β in my unstimulated control wells. What could be the cause?
A8: High background IL-1β can be due to several factors:
-
Cell Stress: Over-confluent or unhealthy cells can spontaneously activate inflammasomes.
-
Contamination: Mycoplasma or endotoxin (B1171834) contamination in reagents or cell culture media can act as a priming signal.
-
Reagent Quality: Ensure all reagents, especially LPS, are of high quality and free of contaminants.
Quantitative Data Summary
While specific data for this compound is not available, the following table provides IC50 values for other representative NLRP3 inhibitors to serve as a reference. The optimal concentration for this compound must be determined experimentally.
| Inhibitor | Cell Type | Activation Stimulus | IC50 (nM) |
| MCC950 | Mouse BMDM | ATP | ~7.5[9] |
| MCC950 | Human Monocytes | Nigericin | ~8.1[9] |
| CY-09 | Mouse BMDM | Not Specified | 6000[10] |
| Tranilast | Not Specified | Not Specified | 10,000-15,000[10] |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a general method for inducing NLRP3 inflammasome activation in macrophages and assessing the inhibitory potential of this compound.
Cell Culture and Priming (Signal 1):
-
Seed murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in a 96-well plate at an appropriate density.
-
For THP-1 cells, differentiate them into a macrophage-like phenotype using PMA (e.g., 25-100 ng/mL) for 3-24 hours.[11]
-
Prime the cells with LPS (e.g., 0.5-1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[11]
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of this compound or vehicle control for 30-60 minutes.[1][11]
Activation (Signal 2):
-
Add the NLRP3 activator, such as ATP (final concentration 2.5-5 mM) or nigericin (final concentration 5-10 µM).[1][9]
-
Incubate for the appropriate time (e.g., 30-60 minutes for ATP, 45-90 minutes for nigericin).[1][7]
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant for analysis.
-
Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Assess cytotoxicity by measuring LDH release from a parallel set of wells.
Protocol 2: Western Blot for Caspase-1 Cleavage
-
Following the activation step, collect the cell culture supernatant and lyse the remaining cells.
-
Separate proteins from both the supernatant and cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies specific for the cleaved p20 subunit of caspase-1 and pro-caspase-1.
-
Use an appropriate secondary antibody and detection system to visualize the protein bands. A reduction in the cleaved caspase-1 p20 subunit in the supernatant of inhibitor-treated samples indicates successful inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 6. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Nlrp3-IN-60 stability and storage conditions
Disclaimer: Specific stability and storage data for NLRP3-IN-60 are not publicly available. The information provided herein is based on general guidelines for similar NLRP3 inhibitors and should be used as a reference. For lot-specific information, please refer to the Certificate of Analysis (COA) provided by the supplier.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored at -20°C for long-term storage. Short-term storage at room temperature, for instance during shipping, is generally acceptable for most small molecule inhibitors and should not significantly affect product quality.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). To ensure the stability of the compound, use fresh, high-quality DMSO. Once prepared, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Q3: My this compound is precipitating when I add it to my aqueous cell culture medium. What should I do?
Precipitation in aqueous solutions is a common issue with hydrophobic compounds like many NLRP3 inhibitors. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5% v/v) to minimize solvent toxicity.
-
Dilution Method: Avoid serial dilutions of your DMSO stock directly in the aqueous buffer. Instead, perform intermediate dilutions in 100% DMSO if necessary. Add the final DMSO stock to the aqueous medium slowly while mixing.
-
Vehicle Control: Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of IL-1β secretion | Inefficient priming (Signal 1) of cells. | Optimize LPS concentration (e.g., 200 ng/mL to 1 µg/mL) and incubation time (e.g., 2-4 hours). |
| Inactive NLRP3 activator (Signal 2). | Use a fresh, validated batch of ATP or nigericin (B1684572). | |
| Incorrect timing of inhibitor addition. | Add this compound after the priming step and before the activation signal. A pre-incubation of 30-60 minutes is typical. | |
| High cytotoxicity observed | Inhibitor concentration is too high. | Determine the maximum non-toxic concentration of this compound for your specific cell type using a cytotoxicity assay (e.g., LDH or MTT assay). |
| High DMSO concentration in the final culture medium. | Ensure the final DMSO concentration is below 0.5% (v/v). | |
| High variability between experiments | Inconsistent cell passage number. | Use cells within a consistent and low passage range. |
| Variation in incubation times or reagent preparation. | Standardize all experimental steps and prepare fresh dilutions of the inhibitor from a stock solution for each experiment. |
Quantitative Data Summary
The following table summarizes storage and stability data for similar NLRP3 inhibitors, which can be used as a guideline for this compound.
| Parameter | Condition | Duration | Recommendation |
| Solid Compound Storage | -20°C | Long-term | Recommended for maintaining stability. |
| Room Temperature | Short-term (e.g., shipping) | Generally acceptable. | |
| Stock Solution Storage (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory activity of this compound on NLRP3 inflammasome activation in macrophages (e.g., THP-1 or bone marrow-derived macrophages).
Materials:
-
Macrophage cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., ATP or Nigericin)
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Methodology:
-
Cell Culture and Differentiation (for THP-1 cells):
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Seed cells in a 96-well plate and differentiate into macrophage-like cells by treating with PMA (e.g., 100 nM) for 48-72 hours.
-
-
Priming (Signal 1):
-
Replace the medium with fresh medium containing LPS (e.g., 1 µg/mL).
-
Incubate for 3-4 hours at 37°C to prime the NLRP3 inflammasome.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
After priming, remove the LPS-containing medium and add the medium with different concentrations of this compound or a vehicle control (DMSO).
-
Pre-incubate the cells for 30-60 minutes at 37°C.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator (e.g., 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours) to each well.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for analysis.
-
Measure the concentration of secreted IL-1β using an ELISA kit.
-
Assess cytotoxicity by measuring LDH release using a cytotoxicity assay kit.
-
Visualizations
Caption: Canonical NLRP3 inflammasome pathway and the point of inhibition.
Caption: General workflow for an in vitro NLRP3 inflammasome inhibition assay.
Caption: A decision tree for troubleshooting lack of inhibitory effect.
Addressing inconsistent results in Nlrp3-IN-60 experiments
Welcome to the Technical Support Center for Nlrp3-IN-60. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges and achieving consistent, reproducible results in experiments utilizing this novel NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. Its precise mechanism is under investigation, but it is understood to interfere with the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[1][2][3] This inhibition prevents the autocatalytic activation of caspase-1, thereby blocking the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18, and inhibiting gasdermin-D (GSDMD) mediated pyroptosis.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For optimal stability, this compound should be stored as a powder at -20°C for short-term storage and -80°C for long-term storage. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in anhydrous Dimethyl Sulfoxide (DMSO).[4][5][6] Stock solutions in DMSO can be stored in single-use aliquots at -80°C to minimize freeze-thaw cycles.[4][7] It is crucial to use a fresh, high-quality grade of DMSO, as absorbed moisture can impact the solubility and stability of the compound.[5][8]
Q3: What is a typical effective concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. It is highly recommended to perform a dose-response curve to determine the IC50 for your specific model.[7] Based on similar NLRP3 inhibitors, a starting concentration range of 0.1 µM to 10 µM is often a reasonable starting point for in vitro experiments.[7]
Q4: When should I add this compound to my cells in an experiment?
A4: For canonical NLRP3 inflammasome activation assays, this compound should be added to the cells after the priming step (Signal 1, e.g., with LPS) but before the activation step (Signal 2, e.g., with nigericin (B1684572) or ATP).[1][8] A pre-incubation time of 30 to 60 minutes with the inhibitor is generally recommended to allow for cell permeability and target engagement before introducing the NLRP3 activator.[7]
Q5: Can the solvent, DMSO, affect my experimental results?
A5: Yes, DMSO can have biological effects, including the potential to inhibit or, at high concentrations, activate the NLRP3 inflammasome.[7][9] It is imperative to maintain a low final concentration of DMSO in your cell culture medium, typically below 0.5% (v/v).[7] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your inhibitor-treated samples.[7][9]
Troubleshooting Guide
Inconsistent or No Inhibition of NLRP3 Inflammasome Activation
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve with a wider range of this compound concentrations to determine the optimal inhibitory concentration (IC50) for your specific cell type and activation conditions.[7] |
| Inefficient Priming (Signal 1) | Ensure robust priming of your cells. For macrophages, this typically involves stimulation with LPS (e.g., 200-1000 ng/mL for 3-4 hours).[7][10] Confirm priming by measuring the expression of NLRP3 and pro-IL-1β via qPCR or Western blot. |
| Inhibitor Instability or Precipitation | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO.[7] Aliquot and store at -80°C to minimize freeze-thaw cycles.[7] When diluting into aqueous media, add the DMSO stock to pre-warmed media while vortexing to prevent precipitation.[4][5] Visually inspect for any cloudiness or precipitate. |
| Incorrect Timing of Inhibitor Addition | For optimal results, add this compound to your cell cultures before the activation signal (Signal 2, e.g., ATP or nigericin). A pre-incubation time of 30-60 minutes is generally recommended.[7][8] |
| Cell Line Lacks Essential Inflammasome Components | Verify that your cell line expresses all necessary components of the NLRP3 inflammasome (NLRP3, ASC, Caspase-1). Some commonly used cell lines, like RAW 264.7, may require specific treatments to express all components sufficiently.[7] |
High Background Inflammation or Cell Death
| Potential Cause | Recommended Solution |
| LPS Contamination | Use endotoxin-free reagents and consumables. All solutions, including media and buffers, should be certified as low in endotoxin.[7] |
| DMSO Toxicity | Maintain a final DMSO concentration below 0.5% (v/v) in your cell culture medium.[7] Always include a vehicle control with the same DMSO concentration as your inhibitor-treated samples. Perform a cell viability assay (e.g., LDH or MTT assay) to assess DMSO toxicity in your specific cell line.[10] |
| Poor Cell Health | Ensure cells are healthy and not overly confluent before starting the experiment. Poor cell viability can lead to inconsistent results and non-specific inflammatory responses.[10] |
| Inhibitor Cytotoxicity | Although this compound is expected to have low cytotoxicity at effective concentrations, it is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxicity threshold in your specific cell type. Use concentrations well below the toxic level for your inflammasome inhibition experiments.[8] |
Experimental Protocols
Protocol 1: In Vitro IL-1β Release Assay in Bone Marrow-Derived Macrophages (BMDMs)
-
Cell Culture: Harvest bone marrow cells from the femurs and tibias of mice and differentiate them into BMDMs by culturing for 7 days in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF.
-
Seeding: Seed BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours.[11]
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
NLRP3 Activation (Signal 2): Activate the NLRP3 inflammasome by adding an activator such as ATP (5 mM) for 30 minutes or Nigericin (5 µM) for 1 hour.[11]
-
Sample Collection: Collect the cell culture supernatants.
-
Analysis: Quantify the concentration of secreted IL-1β in the supernatants using a mouse IL-1β ELISA kit according to the manufacturer's instructions.
Protocol 2: ASC Oligomerization Assay
-
Cell Culture and Treatment: Seed and treat BMDMs in 6-well plates as described in the IL-1β release assay (priming, inhibitor treatment, and activation).
-
Cell Lysis: After stimulation, lyse the cells in a buffer containing Triton X-100.
-
Cross-linking: Centrifuge the lysates and wash the pellets containing ASC oligomers. Resuspend the pellets and cross-link with 2 mM disuccinimidyl suberate (B1241622) (DSS) for 30 minutes at 37°C.
-
Sample Preparation and Western Blot: Stop the cross-linking reaction by adding sample buffer. Analyze the samples by Western blot using an anti-ASC antibody to detect ASC monomers, dimers, and oligomers (specks).
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Caption: General experimental workflow for in vitro evaluation of this compound efficacy.
Caption: A logical troubleshooting workflow for addressing inconsistent this compound results.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Investigating Off-Target Effects of NLRP3-IN-60 on the NF-κB Pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the NLRP3 inhibitor, NLRP3-IN-60. The focus of this guide is to address potential off-target effects on the NF-κB signaling pathway, a common concern with small molecule inhibitors. While specific quantitative data on the selectivity of this compound is not extensively available in the public domain, this guide outlines the methodologies to determine such specificity.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for NLRP3 inhibitors?
A1: NLRP3 inhibitors are designed to block the assembly and activation of the NLRP3 inflammasome, a multi-protein complex crucial for innate immune responses.[1][2] Activation of this inflammasome leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and can induce pyroptotic cell death.[3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[3]
Q2: Why is it important to investigate off-target effects on the NF-κB pathway?
A2: The activation of the NLRP3 inflammasome is a two-step process. The initial "priming" step is mediated by the NF-κB pathway, which upregulates the expression of NLRP3 and pro-IL-1β.[4] An inhibitor that also affects the NF-κB pathway can confound experimental results, making it difficult to ascertain if the observed effects are due to specific NLRP3 inhibition or a broader anti-inflammatory action.
Q3: How can I determine if this compound is affecting the NF-κB pathway in my experiments?
A3: To assess for off-target NF-κB pathway effects, you should measure the levels of NF-κB-dependent cytokines, such as TNF-α and IL-6, in parallel with the NLRP3-dependent cytokine, IL-1β. A selective NLRP3 inhibitor should significantly reduce IL-1β levels with minimal to no effect on TNF-α or IL-6 production.[5]
Q4: What are some common issues that can lead to inconsistent results with NLRP3 inhibitors?
A4: Inconsistent results can stem from several factors, including:
-
Inhibitor Solubility and Stability: Poor solubility can reduce the effective concentration of the inhibitor. It is recommended to prepare fresh solutions for each experiment.
-
Cell Type-Specific Effects: The expression levels of off-target proteins can vary between cell types, leading to different responses.[5]
-
Concentration-Dependent Effects: Off-target effects are often more pronounced at higher concentrations. It is crucial to perform a dose-response curve to determine the optimal concentration.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Both IL-1β and TNF-α/IL-6 levels are reduced | This compound may be inhibiting the NF-κB pathway. | Perform a dose-response experiment to see if a lower concentration of this compound can inhibit IL-1β without affecting TNF-α/IL-6. Also, consider using a structurally different, well-characterized NLRP3 inhibitor as a positive control for specificity.[5] |
| High cell toxicity observed | Off-target effects of this compound. | Lower the concentration of the inhibitor. Perform a cell viability assay (e.g., LDH or MTT assay) to determine the cytotoxic concentration of the compound. |
| Inconsistent results between experiments | Variability in experimental conditions. | Standardize all experimental parameters, including cell passage number, seeding density, and incubation times. Ensure the inhibitor is fully dissolved and used at a consistent final concentration. |
| No inhibition of IL-1β observed | Ineffective priming or activation of the NLRP3 inflammasome. | Confirm the potency of your LPS (priming signal) and NLRP3 activator (e.g., nigericin, ATP). Ensure that the inhibitor is added before the activator. |
Experimental Protocols
Protocol 1: Assessing this compound Specificity on Cytokine Production
Objective: To determine if this compound selectively inhibits NLRP3-dependent IL-1β production without affecting NF-κB-dependent TNF-α and IL-6 production.
Materials:
-
Immune cells (e.g., murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., Nigericin or ATP)
-
This compound
-
ELISA kits for IL-1β, TNF-α, and IL-6
Procedure:
-
Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.[3]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1 hour.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM), for a defined period (e.g., 1-2 hours).[3]
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentrations of IL-1β, TNF-α, and IL-6 in the supernatants using ELISA.
Protocol 2: Western Blot for NF-κB Pathway Activation
Objective: To directly assess the effect of this compound on the activation of the NF-κB pathway by observing the phosphorylation of key signaling proteins.
Materials:
-
Immune cells and reagents from Protocol 1
-
RIPA buffer
-
Protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Cell Lysis: After inhibitor treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot: Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL substrate. A decrease in the ratio of phosphorylated to total IκBα or p65 would suggest inhibition of the NF-κB pathway.
Visualizations
References
- 1. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Nlrp3-IN-60 Cytotoxicity in Cell Culture
Disclaimer: This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing cytotoxicity associated with NLRP3 inhibitors in cell culture. Specific data for a compound designated "Nlrp3-IN-60" is not publicly available. Therefore, this guide utilizes data and protocols for a well-characterized and potent NLRP3 inhibitor, MCC950, as a representative example. The principles and methodologies described are broadly applicable but should be adapted and optimized for your specific experimental context with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NLRP3 inhibitors and how might this relate to cytotoxicity?
A1: NLRP3 inhibitors are designed to block the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system. The NLRP3 inflammasome is a multi-protein complex that, when activated by a wide range of danger signals, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and can induce a form of inflammatory cell death called pyroptosis.[1][2][3][4][5] By inhibiting this pathway, these small molecules can reduce inflammation. However, off-target effects, high concentrations, or prolonged exposure can interfere with essential cellular processes, leading to cytotoxicity.[6]
Q2: What are the common causes of cytotoxicity observed with NLRP3 inhibitors in cell culture?
A2: Cytotoxicity from NLRP3 inhibitors can stem from several factors:
-
High Concentrations: Exceeding the optimal inhibitory concentration can lead to off-target effects and cell death.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).
-
Compound Precipitation: Poor solubility of the inhibitor in aqueous culture media can lead to the formation of precipitates that are cytotoxic to cells.
-
Off-Target Effects: The inhibitor may interact with other cellular targets besides NLRP3, disrupting vital pathways.
-
Prolonged Exposure: Continuous exposure to the inhibitor may have cumulative toxic effects on cell health.
Q3: How do I determine the optimal non-toxic concentration of this compound for my experiments?
A3: The ideal concentration of this compound should be empirically determined for each cell line and experimental setup. A good starting point is to perform a dose-response curve to identify the concentration that provides maximal NLRP3 inhibition with minimal cytotoxicity. This involves treating your cells with a range of inhibitor concentrations and assessing both NLRP3 activity (e.g., IL-1β release) and cell viability.
Q4: What is the recommended solvent and final concentration for dissolving this compound?
A4: Like many small molecule inhibitors, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration as your treated samples) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a broad range of concentrations, including those below the expected IC50 value. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (generally <0.1%). Run a vehicle-only control. | |
| Compound precipitation. | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Prepare a fresh stock solution and ensure it is fully dissolved before diluting in media. Consider the dilution method to avoid precipitation (see Q3 in FAQs). | |
| Cell line sensitivity. | Some cell lines are more sensitive to chemical treatments. Consider using a more robust cell line or perform extensive optimization of the inhibitor concentration and exposure time. | |
| Inconsistent results between experiments. | Variability in inhibitor stock solution. | Prepare a fresh stock solution of the inhibitor. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Inconsistent cell health or density. | Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. | |
| Variability in experimental procedure. | Maintain consistency in incubation times, reagent concentrations, and handling procedures. | |
| Lack of NLRP3 inflammasome inhibition. | Sub-optimal inhibitor concentration. | Increase the inhibitor concentration based on dose-response experiments. |
| Incorrect timing of inhibitor addition. | The inhibitor should be added to the cells before the NLRP3 activation signal (e.g., ATP or Nigericin). A pre-incubation step of 30-60 minutes is common. | |
| Inactive inhibitor. | Ensure the inhibitor has been stored correctly and is within its shelf life. Test a fresh batch of the compound. |
Quantitative Data Summary
The following table provides a summary of typical concentrations and IC50 values for the representative NLRP3 inhibitor, MCC950. These values should be used as a starting point for optimizing experiments with this compound.
| Parameter | Value | Cell Type | Notes |
| MCC950 IC50 (NLRP3 inhibition) | 7.5 nM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP-induced IL-1β release assay.[2] |
| 8.1 nM | Human Monocyte-Derived Macrophages (HMDMs) | ATP-induced IL-1β release assay.[2] | |
| Recommended Final DMSO Concentration | < 0.1% | Most cell lines | Higher concentrations can induce cytotoxicity and off-target effects. |
| Typical Priming Concentration (LPS) | 200 ng/mL - 1 µg/mL | Macrophages | Typically for 2-4 hours to upregulate pro-IL-1β and NLRP3. |
| Typical Activation Concentration (ATP) | 2.5 - 5 mM | Macrophages | Typically for 30-60 minutes. |
| Typical Activation Concentration (Nigericin) | 5 - 20 µM | Macrophages | Typically for 1-2 hours. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol outlines a method to determine the optimal working concentration of this compound by simultaneously assessing its inhibitory effect on NLRP3 activation and its impact on cell viability.
-
Cell Seeding: Plate your cells (e.g., THP-1 monocytes or primary macrophages) in a 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. A suggested range to test is 1 nM to 10 µM. Remove the LPS-containing medium and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator, such as ATP (final concentration 5 mM) or Nigericin (final concentration 10 µM), to the wells. Incubate for the appropriate time (e.g., 1 hour for ATP, 2 hours for Nigericin).
-
Sample Collection: Centrifuge the plate and collect the supernatant to measure IL-1β release via ELISA.
-
Cytotoxicity Assay: To the remaining cells in the plate, perform a cell viability assay (e.g., MTS, MTT, or LDH release assay) according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of IL-1β inhibition and the percentage of cell viability against the log of the inhibitor concentration. The optimal concentration will be in the range that gives significant IL-1β inhibition with minimal cytotoxicity.
Protocol 2: Assessing this compound Cytotoxicity
This protocol is designed to specifically evaluate the cytotoxic effects of this compound on your cells.
-
Cell Seeding: Plate cells in a 96-well plate as described above.
-
Inhibitor Treatment: Treat the cells with a range of this compound concentrations for a duration relevant to your planned experiments (e.g., 4, 12, or 24 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Cell Viability Measurement: At the end of the incubation period, perform a cell viability assay (e.g., MTS or MTT) or a cytotoxicity assay (e.g., LDH release).
-
Data Analysis: Calculate the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the log of the inhibitor concentration.
Visualizations
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. USP13 stabilizes NLRP3 to facilitate inflammasome activation by preventing TRIM31-mediated NLRP3 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. An update on the regulatory mechanisms of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Nlrp3-IN-60 vehicle control recommendations for in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of NLRP3-IN-60 in in vivo studies, with a focus on vehicle control recommendations and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound 39) is an orally active and potent inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex. In in vitro assays, this compound has been shown to inhibit pyroptosis in THP-1 cells with a half-maximal inhibitory concentration (IC50) of 13 nM and IL-1β release in human whole blood with an IC50 of 225 nM[1].
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: For in vivo studies in mice, this compound has been successfully formulated in a solution of 80% Phosal® 50 PG and 20% PEG 400 . This vehicle is suitable for oral administration.
Q3: What is a suitable starting dose for this compound in mice?
A3: In a preclinical mouse model of inflammation, this compound has been administered orally at a dose of 100 mg/kg . This dose was shown to be effective in reducing inflammation. Researchers should, however, perform dose-response studies to determine the optimal dose for their specific animal model and disease indication.
Q4: How should the vehicle control be prepared and administered?
A4: The vehicle control should consist of the same formulation used to dissolve this compound, i.e., 80% Phosal® 50 PG and 20% PEG 400 , but without the active compound. It is crucial to administer the vehicle control to a separate group of animals in parallel with the treated groups. This allows for the differentiation of the effects of the inhibitor from any potential effects of the vehicle itself. The administration route and volume should be identical to the treated group.
Q5: What are the potential solubility issues with this compound and how can they be addressed?
A5: Like many small molecule inhibitors, this compound may have limited aqueous solubility. The recommended vehicle (80% Phosal® 50 PG and 20% PEG 400) is designed to enhance its solubility for oral administration. It is important to ensure that this compound is fully dissolved in the vehicle before administration. If precipitation is observed, gentle warming and vortexing may aid in dissolution. Always visually inspect the formulation for homogeneity before dosing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low efficacy of this compound in the in vivo model | Inadequate dosage. | Perform a dose-escalation study to evaluate higher doses. Monitor for any signs of toxicity. |
| Poor bioavailability. | The recommended oral formulation is designed for good bioavailability. However, if issues persist, consider pharmacokinetic studies to assess compound exposure. | |
| Inappropriate animal model. | Ensure the chosen animal model has a disease pathology that is driven by the NLRP3 inflammasome. Validate the model using NLRP3 knockout animals or by measuring NLRP3 pathway components. | |
| Observed toxicity or adverse effects in animals | High dosage. | Reduce the dose or the frequency of administration. Conduct a maximum tolerated dose (MTD) study. |
| Vehicle-related toxicity. | Ensure a vehicle-only control group is included in your study to assess the effects of the vehicle alone. If the vehicle causes toxicity, explore alternative, well-tolerated vehicle formulations. | |
| Off-target effects. | While this compound is a potent inhibitor, off-target effects are always a possibility. In vitro selectivity profiling against other targets can be informative. | |
| Precipitation of this compound in the vehicle | Improper formulation preparation. | Ensure the compound is fully dissolved in the vehicle. Gentle warming and thorough mixing are recommended. Prepare the formulation fresh before each use. |
| Compound instability. | Store the solid compound and stock solutions under the recommended conditions. Avoid repeated freeze-thaw cycles of stock solutions. |
Experimental Protocols
Preparation of this compound Formulation for Oral Administration
This protocol is based on the successful in vivo administration of this compound in a mouse model.
Materials:
-
This compound
-
Phosal® 50 PG
-
Polyethylene glycol 400 (PEG 400)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed.
-
Prepare the vehicle by mixing 80% Phosal® 50 PG and 20% PEG 400 in a sterile tube. For example, to prepare 1 mL of vehicle, mix 800 µL of Phosal® 50 PG and 200 µL of PEG 400.
-
Add the calculated amount of this compound powder to the prepared vehicle.
-
Vortex the mixture thoroughly until the compound is completely dissolved and the solution is clear. Gentle warming may be applied if necessary to aid dissolution.
-
Visually inspect the solution to ensure there is no precipitate before administration.
-
Prepare the vehicle control by following the same procedure but omitting this compound.
In Vivo Experimental Workflow
The following diagram outlines a general workflow for evaluating the efficacy of this compound in an acute in vivo model of inflammation.
Caption: A general experimental workflow for assessing the in vivo efficacy of this compound.
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of inhibition by NLRP3 inhibitors like this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
References
Impact of cell passage number on Nlrp3-IN-60 efficacy
This technical support center is designed to assist researchers, scientists, and drug development professionals in utilizing Nlrp3-IN-60 for studying the NLRP3 inflammasome. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a particular focus on the impact of cell passage number on the efficacy of the inhibitor.
Troubleshooting Guide: Impact of Cell Passage Number on this compound Efficacy
One of the critical, yet often overlooked, variables in cell-based assays is the passage number of the cell line being used. Continuous subculturing can lead to significant changes in cellular characteristics, which can, in turn, affect the experimental outcome and the efficacy of small molecule inhibitors like this compound.[1][2][3][4][5]
Problem: Inconsistent or Diminished this compound Efficacy Across Experiments
If you are observing high variability in the inhibitory effect of this compound or a gradual loss of its potency, cell passage number should be a primary suspect.
Troubleshooting Steps
| Potential Cause | Recommended Action |
| High Cell Passage Number | Cell lines at high passage numbers can exhibit altered morphology, growth rates, protein expression, and responsiveness to stimuli.[1][2][5] This can lead to a reduced or inconsistent response to this compound. It is recommended to use cells within a consistent and low passage range for all experiments.[6][7] For many commonly used cell lines like THP-1 or J774A.1, it is advisable to keep the passage number below 20-25.[2][5] |
| Genetic and Phenotypic Drift | With an increasing number of passages, cell lines can undergo genetic and phenotypic changes.[2][3] This may result in altered expression levels of NLRP3 inflammasome components, affecting the baseline activation and the inhibitor's efficacy. To mitigate this, it is crucial to start experiments with a fresh vial of low-passage cells from a reputable cell bank. |
| Inconsistent Cell Culture Practices | Variations in subculturing protocols, seeding densities, and media composition can contribute to experimental variability. Standardize your cell culture and experimental procedures to ensure consistency. |
| Mycoplasma Contamination | Mycoplasma contamination can significantly alter cellular responses and should be ruled out through regular testing. |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended cell passage number for experiments with this compound?
A1: While there is no universally defined "optimal" passage number, it is a well-established principle in cell culture that lower passage numbers lead to more reliable and reproducible data.[1][4] For most immortalized cell lines used in NLRP3 inflammasome research, such as THP-1, it is recommended to maintain cultures below passage 20-25.[2][5] It is crucial to establish a working cell bank and consistently use cells within a narrow passage window for a series of experiments.
Q2: How can I determine if my cells have been passaged too many times?
A2: High-passage cells may exhibit noticeable changes in their morphology (e.g., altered shape, size), a decrease in growth rate, or a reduced response to stimuli.[1][2][5] Performing a growth curve analysis can help monitor the consistency of your culture.[5] If you suspect that high passage number is affecting your results, the most straightforward solution is to thaw a fresh, low-passage vial of cells.
Q3: Can cell passage number affect the IC50 value of this compound?
A3: Yes, it is plausible that the half-maximal inhibitory concentration (IC50) of this compound could be influenced by cell passage number. Changes in the expression or function of proteins in the NLRP3 signaling pathway due to extensive passaging could alter the sensitivity of the cells to the inhibitor. Therefore, for consistent and comparable IC50 determinations, it is imperative to use cells of a similar passage number across all experiments.
Q4: What are the known IC50 values for this compound?
A4: The following table summarizes the reported IC50 values for this compound in different experimental systems.
| Assay | Cell Type/System | IC50 |
| Pyroptosis Inhibition | THP-1 cells | 13 nM |
| IL-1β Release Inhibition | Human whole blood | 225 nM |
Data sourced from publicly available information.
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound Efficacy in THP-1 Cells
This protocol outlines the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in the human monocytic THP-1 cell line.
1. Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells at a density between 2x10^5 and 1x10^6 cells/mL.
-
Use cells with a passage number below 20 for all experiments.
-
To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1x10^5 cells/well and treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
After differentiation, wash the cells with warm PBS and add fresh, complete RPMI-1640 medium. Allow the cells to rest for 24 hours.
2. NLRP3 Inflammasome Priming and Inhibition:
-
Priming (Signal 1): Replace the medium with fresh medium containing 1 µg/mL Lipopolysaccharide (LPS) and incubate for 3-4 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. After the priming step, remove the LPS-containing medium and add the medium containing different concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.
3. NLRP3 Inflammasome Activation and Sample Collection:
-
Activation (Signal 2): Add an NLRP3 activator such as Nigericin (5-10 µM) or ATP (2.5-5 mM) to the wells and incubate for 45-60 minutes.
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatant for subsequent analysis of IL-1β release and LDH release. The remaining cells can be lysed for Western blot analysis of caspase-1 cleavage.
4. Readouts:
-
IL-1β ELISA: Quantify the concentration of secreted IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis, using a commercial LDH cytotoxicity assay kit.
-
Western Blot: Analyze cell lysates for the cleavage of pro-caspase-1 into its active p20 subunit.
Visual Representation of the Experimental Workflow
Caption: Experimental workflow for evaluating this compound efficacy.
Signaling Pathway
Canonical NLRP3 Inflammasome Activation Pathway
The activation of the NLRP3 inflammasome is a two-step process. The priming signal, often initiated by microbial components like LPS, leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. The activation signal, triggered by a variety of stimuli, results in the assembly of the inflammasome complex, leading to caspase-1 activation, cytokine maturation, and pyroptosis.
Caption: Canonical NLRP3 inflammasome signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reduced NLRP3 Gene Expression Limits the IL-1β Cleavage via Inflammasome in Monocytes from Severely Injured Trauma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. NLRP3 Inflammasome Involved with Viral Replication in Cytopathic NADL BVDV Infection and IFI16 Inflammasome Connected with IL-1β Release in Non-Cytopathic NY-1 BVDV Infection in Bovine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anakinra Use During Pregnancy in Patients with Cryopyrin-Associated Periodic Syndromes (CAPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
Validation & Comparative
A Comparative Guide to NLRP3 Inflammasome Inhibition: Benchmarking Against MCC950
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of therapeutic research. MCC950 is a well-characterized and widely used NLRP3 inhibitor that serves as a benchmark for novel compounds. This guide provides a framework for comparing a new NLRP3 inhibitor, hypothetically designated as NLRP3-IN-60, against MCC950, complete with experimental protocols and data presentation formats.
Mechanism of Action: A Head-to-Head Look
A thorough comparison begins with understanding how each inhibitor interacts with the NLRP3 inflammasome.
MCC950: This small-molecule inhibitor directly targets the NLRP3 protein, specifically binding to the NACHT domain. This interaction is thought to lock NLRP3 in an inactive conformation, preventing its ATP hydrolysis-dependent oligomerization and the subsequent assembly of the inflammasome complex.[1][2] MCC950 has been shown to inhibit both the canonical and non-canonical NLRP3 activation pathways.[3][4] Importantly, it exhibits high selectivity for NLRP3 over other inflammasomes like AIM2, NLRC4, and NLRP1.[1][2]
This compound: The precise mechanism of a novel inhibitor like this compound would need to be elucidated through experimental investigation. Key questions to address would include:
-
Does it directly bind to the NLRP3 protein?
-
Which domain of NLRP3 does it interact with?
-
Does it affect NLRP3 ATPase activity?
-
Does it prevent ASC oligomerization or caspase-1 activation?
-
Is its inhibitory action dependent on upstream signaling events like potassium efflux?
Quantitative Comparison of Inhibitor Performance
To objectively evaluate the performance of this compound relative to MCC950, quantitative data from in vitro and cellular assays are essential. The following tables provide a template for summarizing this data.
Table 1: In Vitro Potency Against NLRP3
| Inhibitor | Target | Assay Type | IC50 (nM) |
| MCC950 | NLRP3 | IL-1β release from LPS+ATP-stimulated mouse BMDMs | 7.5 |
| MCC950 | NLRP3 | IL-1β release from LPS+Nigericin-stimulated mouse BMDMs | 15 |
| This compound | NLRP3 | IL-1β release from LPS+ATP-stimulated mouse BMDMs | Data to be determined |
| This compound | NLRP3 | IL-1β release from LPS+Nigericin-stimulated mouse BMDMs | Data to be determined |
Table 2: Selectivity Profile Against Other Inflammasomes
| Inhibitor | NLRP3 IC50 (nM) | AIM2 IC50 (nM) | NLRC4 IC50 (nM) | NLRP1 IC50 (nM) |
| MCC950 | 7.5 | >10,000 | >10,000 | >10,000 |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for assessing NLRP3 inhibitor activity.
In Vitro NLRP3 Inhibition Assay in Bone Marrow-Derived Macrophages (BMDMs)
This assay is a gold standard for quantifying the potency of NLRP3 inhibitors.
1. Cell Preparation:
- Isolate bone marrow from the femurs and tibias of C57BL/6 mice.
- Culture the cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.
2. Priming:
- Plate the BMDMs in a 96-well plate at a density of 1 x 10^6 cells/mL.
- Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
3. Inhibition:
- Pre-incubate the primed BMDMs with varying concentrations of this compound or MCC950 for 30 minutes.
4. Activation:
- Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM nigericin (B1684572) for 1 hour.
5. Quantification of IL-1β Release:
- Centrifuge the plate and collect the supernatant.
- Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit.
6. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Determine the IC50 value by fitting the data to a dose-response curve.
ASC Speck Formation Assay
This imaging-based assay visualizes the assembly of the inflammasome complex.
1. Cell Line:
- Use an immortalized macrophage cell line stably expressing ASC tagged with a fluorescent protein (e.g., ASC-GFP).
2. Priming and Inhibition:
- Plate the ASC-GFP macrophages and prime with LPS as described above.
- Pre-treat the cells with this compound or MCC950.
3. Activation:
- Activate the NLRP3 inflammasome with ATP or nigericin.
4. Imaging:
- Fix the cells and visualize the formation of fluorescent ASC specks using fluorescence microscopy.
5. Quantification:
- Count the number of cells with ASC specks in at least five different fields of view for each condition.
- A reduction in the percentage of cells with specks indicates inhibition of inflammasome assembly.
Visualizing the Pathways and Processes
Diagrams created using Graphviz can effectively illustrate the complex signaling pathways and experimental workflows involved.
Caption: The NLRP3 inflammasome signaling pathway, highlighting the points of inhibition.
Caption: A streamlined workflow for determining the in vitro potency of NLRP3 inhibitors.
Conclusion
A systematic and comparative approach is paramount when evaluating novel NLRP3 inhibitors. By benchmarking against a well-established compound like MCC950 and employing standardized experimental protocols, researchers can generate robust and comparable data. This will ultimately facilitate the identification and development of next-generation NLRP3-targeted therapeutics with improved potency, selectivity, and clinical potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
A Comparative Guide to Determining the Potency of NLRP3 Inflammasome Inhibitors
For researchers and professionals in drug development, the precise determination of an inhibitor's potency is a critical step in the evaluation of therapeutic candidates targeting the NLRP3 inflammasome. The dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory diseases, making it a key target for novel therapeutics. This guide provides a comparative analysis of various NLRP3 inhibitors, with a focus on their half-maximal inhibitory concentration (IC50), and details the experimental protocols required to generate this crucial data.
Comparative Potency of NLRP3 Inhibitors
The IC50 value is a fundamental metric for quantifying the potency of an inhibitor. It represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The potency of NLRP3 inhibitors can vary significantly based on the cell type, the activator used, and the specific experimental conditions. The following table summarizes the reported IC50 values for several notable NLRP3 inhibitors, providing a baseline for comparative analysis.
| Inhibitor | Cell Type | Activator(s) | Assay | IC50 Value |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5 nM[1][2][3][4] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | 8.1 nM[1] |
| MCC950 | THP-1 macrophage-like cells | Nigericin | IL-1β release | 14.3 nM[5] |
| BAL-0028 | THP-1 macrophage-like cells | Nigericin | IL-1β release | 57.5 nM[5] |
| CY-09 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Not Specified | IL-1β & Caspase-1 activity | 6 µM[3][6] |
| Glyburide | Bone Marrow-Derived Macrophages (BMDMs) | LPS/ATP | IL-1β secretion | 10–20 µM[2] |
| OLT1177 (Dapansutrile) | J774 macrophages | Not Specified | IL-1β & IL-18 release | 1 nM[3][6] |
| Tranilast | Not Specified | Not Specified | IL-1β production | Not specified, inhibits oligomerization[7] |
| Oridonin | Not Specified | Not Specified | Anti-inflammatory activity | ~0.75 µM[3][6] |
| INF39 | Not Specified | Not Specified | NLRP3 inflammasome inhibition | 10 µM[3][6] |
| YQ128 | Mouse Macrophages | Not Specified | IL-1β production | 0.30 µM[2] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments designed to determine the IC50 of NLRP3 inhibitors.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This cell-based assay is the standard method for determining the dose-dependent inhibitory effect of a compound on NLRP3-mediated cytokine release.
Objective: To measure the IC50 of a test compound by quantifying its ability to inhibit the release of IL-1β and/or IL-18 from primed immune cells following NLRP3 activation.
Materials:
-
Cell Lines: Human monocytic THP-1 cells or primary mouse bone marrow-derived macrophages (BMDMs).[8][9]
-
NLRP3 Activators: Nigericin, Adenosine triphosphate (ATP), or Monosodium urate (MSU) crystals.[8]
-
Test Compound: NLRP3 inhibitor (e.g., Nlrp3-IN-60) dissolved in a suitable solvent (e.g., DMSO).
-
Culture Media: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin.
-
Quantification Assay: Enzyme-Linked Immunosorbent Assay (ELISA) kit for human or mouse IL-1β/IL-18.[8]
Procedure:
-
Cell Culture and Plating:
-
Culture THP-1 cells or BMDMs in appropriate media. For THP-1 cells, differentiation into a macrophage-like state is often induced with Phorbol 12-myristate 13-acetate (PMA).
-
Plate the cells in 96-well plates at a suitable density and allow them to adhere.
-
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
After priming, remove the LPS-containing media.
-
Add fresh media containing serial dilutions of the test inhibitor. It is crucial to include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitor for 30-60 minutes.[8]
-
-
Activation (Signal 2):
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β or IL-18 using an ELISA kit according to the manufacturer's instructions.[8]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[9]
-
Mandatory Visualizations
To better illustrate the complex processes involved in NLRP3 inflammasome signaling and its inhibition, the following diagrams have been generated.
Caption: NLRP3 inflammasome signaling pathway and points of inhibition.
Caption: Experimental workflow for determining the IC50 of NLRP3 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
- 6. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
Nlrp3-IN-60: A Comparative Guide to Selectivity Against Other Inflammasomes
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, acting as a sensor for a wide variety of endogenous and exogenous danger signals. Its activation triggers a cascade of inflammatory responses, including the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis. While essential for host defense, dysregulated NLRP3 activity is implicated in a broad spectrum of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders. This has positioned the NLRP3 inflammasome as a prime therapeutic target.
A key challenge in the development of NLRP3 inhibitors is ensuring their specificity. The ideal inhibitor should potently block the NLRP3 inflammasome without affecting other inflammasome complexes, such as NLRP1, NLRC4, and AIM2, which play crucial roles in immunity against various pathogens. Off-target inhibition could lead to unintended immunosuppression or other adverse effects.
This guide provides a comparative framework for evaluating the selectivity of NLRP3 inhibitors, with a focus on the publicly available data for well-characterized compounds. While specific quantitative selectivity data for Nlrp3-IN-60 is not currently available in the public domain, this document outlines the detailed experimental protocols necessary to generate such a selectivity profile. The data for benchmark inhibitors are presented to provide a point of comparison for researchers investigating this compound or other novel NLRP3 inhibitors.
Comparative Selectivity of NLRP3 Inhibitors
The selectivity of an NLRP3 inhibitor is typically determined by comparing its half-maximal inhibitory concentration (IC50) against the NLRP3 inflammasome to its activity against other inflammasomes like NLRP1, NLRC4, and AIM2. A highly selective inhibitor will have a potent IC50 for NLRP3 with little to no activity against the other inflammasomes at similar concentrations. The following table summarizes the selectivity profiles of several well-characterized NLRP3 inhibitors.
| Inhibitor | Target Inflammasome | IC50 (nM) | Selective Inhibition | Reference |
| This compound | NLRP3 | Data not available | Data not available | |
| NLRP1 | Data not available | |||
| NLRC4 | Data not available | |||
| AIM2 | Data not available | |||
| MCC950 | NLRP3 | ~7.5 - 8 | Yes | [1][2] |
| NLRP1 | No significant inhibition | [1] | ||
| NLRC4 | No significant inhibition | [1] | ||
| AIM2 | No significant inhibition | [1] | ||
| CY-09 | NLRP3 | Comparable to MCC950 | Yes | [3] |
| NLRP1 | No binding observed | [3] | ||
| NLRC4 | No binding observed | [3] | ||
| AIM2 | No binding observed | [3] | ||
| YQ128 | NLRP3 | 300 | Yes | [2] |
| NLRC4 | No significant inhibition | [2] | ||
| AIM2 | No significant inhibition | [2] |
Note: "No significant inhibition" or "No binding observed" indicates that the compound does not substantially affect the activity of the respective inflammasome at concentrations where it effectively inhibits NLRP3.
Signaling Pathways of Major Inflammasomes
Understanding the distinct activation pathways of NLRP3, NLRP1, NLRC4, and AIM2 is crucial for designing and interpreting selectivity assays.
Figure 1. NLRP3 Inflammasome Signaling Pathway.
Figure 2. Simplified signaling pathways of NLRP1, NLRC4, and AIM2 inflammasomes.
Experimental Protocols for Assessing Inflammasome Selectivity
To determine the selectivity profile of an NLRP3 inhibitor like this compound, a series of in vitro cellular assays are required. The following protocols provide a robust framework for these investigations.
General Workflow for Selectivity Profiling
Figure 3. Experimental workflow for inflammasome inhibitor selectivity profiling.
Detailed Protocol: Inflammasome Activation and IL-1β Release Assay
This assay measures the dose-dependent inhibition of IL-1β secretion from primed immune cells upon activation of specific inflammasomes.
1. Cell Culture and Seeding:
-
Culture primary bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cells (PBMCs) in appropriate complete medium.
-
Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.
2. Priming (Signal 1):
-
Remove the culture medium and replace it with fresh medium containing Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubate the cells for 3-4 hours at 37°C and 5% CO2 to upregulate the expression of pro-IL-1β and NLRP3.
3. Inhibitor Treatment:
-
Prepare serial dilutions of this compound (or other test compounds) in the appropriate cell culture medium. It is advisable to include a known selective NLRP3 inhibitor, such as MCC950, as a positive control.
-
After the priming step, carefully remove the LPS-containing medium and add the medium containing the different concentrations of the inhibitor.
-
Incubate for 1 hour at 37°C.
4. Inflammasome Activation (Signal 2):
-
Add the specific inflammasome activators to the designated wells. Run separate plates for each inflammasome to be tested.
-
NLRP3 Activation: Add ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM. Incubate for 1-2 hours.
-
NLRC4 Activation: Transfect the cells with 1 µg/mL of flagellin from Salmonella typhimurium using a suitable transfection reagent, or infect with live S. typhimurium (use appropriate biosafety measures). Incubate for 4-6 hours.
-
AIM2 Activation: Transfect the cells with 1 µg/mL of poly(dA:dT) using a suitable transfection reagent. Incubate for 6-8 hours.
-
NLRP1 Activation: Treat the cells with Anthrax Lethal Toxin (Lethal Factor plus Protective Antigen). Note that specific genetic backgrounds of mice may be required for robust NLRP1 activation. Incubate for 2-4 hours.
-
5. Sample Collection:
-
Following the activation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be used immediately or stored at -80°C for later analysis.
6. IL-1β Measurement by ELISA:
-
Quantify the concentration of mature IL-1β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Briefly, coat a 96-well ELISA plate with a capture antibody against IL-1β.
-
Add the collected supernatants and a standard curve of recombinant IL-1β to the plate.
-
After incubation and washing, add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate and measure the absorbance at the appropriate wavelength.
7. Data Analysis:
-
Calculate the concentration of IL-1β in each sample based on the standard curve.
-
For each inflammasome, plot the IL-1β concentration against the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value for the inhibitor against each inflammasome.
-
The selectivity is determined by the ratio of IC50 values (e.g., IC50 NLRC4 / IC50 NLRP3). A high ratio indicates high selectivity for NLRP3.
Conclusion
The selective inhibition of the NLRP3 inflammasome represents a promising therapeutic strategy for a multitude of inflammatory diseases. While This compound is positioned as an NLRP3 inhibitor, a comprehensive and publicly available selectivity profile against other key inflammasomes is essential for its characterization as a research tool and potential therapeutic candidate. The experimental framework provided in this guide offers a clear and detailed path for researchers to rigorously determine the selectivity of this compound and other novel inhibitors. By comparing its performance to benchmark compounds like MCC950, the scientific community can build a comprehensive understanding of its therapeutic potential and on-target specificity.
References
Navigating the NLRP3 Inflammasome Landscape: An In Vivo Efficacy Comparison of Leading Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and specific NLRP3 inflammasome inhibitors is a critical frontier in the treatment of a wide array of inflammatory diseases. While novel compounds like Nlrp3-IN-60 are emerging, a comprehensive understanding of the in vivo performance of established inhibitors is paramount for benchmarking and advancing new therapeutic candidates. This guide provides a comparative overview of the in vivo efficacy of prominent NLRP3 inhibitors, with a primary focus on the well-documented MCC950, alongside available data for other notable compounds.
Currently, a direct comparison of the in vivo efficacy of this compound is not possible due to the absence of publicly available scientific literature and experimental data.[1][2] This guide will therefore concentrate on extensively studied inhibitors to provide a valuable benchmark for the field.
The NLRP3 inflammasome is a key component of the innate immune system.[1] Its dysregulation is implicated in numerous inflammatory conditions. The activation of this multi-protein complex triggers the maturation and release of pro-inflammatory cytokines, primarily IL-1β and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[1][3][4] Inhibiting this pathway is a promising therapeutic strategy for many diseases.
The NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The initial "priming" signal, often from microbial components like lipopolysaccharide (LPS) or endogenous cytokines, leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway.[1][2] A second signal, such as ATP, crystalline substances, or potassium efflux, then triggers the assembly of the inflammasome complex.[5][6] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity induces the auto-catalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[2][4]
Caption: Simplified NLRP3 inflammasome activation pathway and point of inhibition.
Comparative In Vivo Efficacy of NLRP3 Inhibitors
The following table summarizes the in vivo efficacy of several NLRP3 inhibitors across various preclinical disease models. MCC950 is the most extensively profiled compound in the public domain.
| Inhibitor | Animal Model | Disease Model | Dosing Regimen | Key Efficacy Findings | Reference |
| MCC950 | Mouse | Spinal Cord Injury | 15 mg/kg, i.p., daily | Improved grip strength and hind limb movements; reduced spinal cord edema and pathological injury; decreased TNF-α, IL-1β, and IL-18.[7][8] | [7][8] |
| MCC950 | Mouse | Vincristine-Induced Neuropathy | 15 mg/kg, i.p., daily | Prevented mechanical allodynia, motor impairment, and weight loss without affecting vincristine's anti-leukemia efficacy.[8] | [8] |
| MCC950 | Mouse | Influenza A (PR8) Infection | Not specified | Provided significant protection from lethality when administered on day 7 post-infection; reduced inflammatory cytokines IL-1β and IL-18 in BAL fluid. | [9] |
| MCC950 | Mouse | Neointimal Hyperplasia | Not specified | Significantly enhanced re-endothelialization and reduced neointimal hyperplasia compared to paclitaxel (B517696) or sirolimus.[10] | [10] |
| DFV890 | Human | COVID-19 Pneumonia | 50 mg, twice daily | Did not meet primary endpoint of improved APACHE II score but was associated with faster SARS-CoV-2 clearance and improved clinical status.[11][12] | [11][12] |
| CY-09 | Mouse | Type 2 Diabetes & CAPS | Not specified | Demonstrated therapeutic effectiveness.[4][13][14] | [4][13][14] |
| NT-0527 | In vivo model of inflammation | Not specified | Not specified | Orally bioavailable and efficacious.[15] | [15][16] |
Experimental Protocols: A Methodological Overview
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key in vivo studies of NLRP3 inhibitors.
Typical Workflow for In Vivo Efficacy Evaluation
A generalized workflow for assessing the in vivo efficacy of an NLRP3 inhibitor in a mouse model of induced disease is depicted below.
Caption: A generalized workflow for in vivo studies of NLRP3 inhibitors.
Spinal Cord Injury (SCI) Model with MCC950 Treatment
-
Animal Model: Adult female C57BL/6 mice.
-
Disease Induction: A moderate contusion injury was induced at the T10 level of the spinal cord using an impactor device.
-
Treatment: MCC950 (15 mg/kg) or vehicle was administered via intraperitoneal (i.p.) injection daily, starting 1 hour after SCI.
-
Efficacy Assessment:
-
Behavioral Tests: Grip strength and hind limb motor function (Basso Mouse Scale score) were assessed at multiple time points post-injury.
-
Histology: Spinal cord tissue was collected at day 7 post-injury for histological analysis to assess lesion volume and tissue damage.
-
Biochemical Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-18) in the spinal cord tissue were quantified using ELISA.[7]
-
Vincristine-Induced Peripheral Neuropathy Model with MCC950
-
Animal Model: NOD/SCID/IL-2 receptor γ-negative mice.
-
Disease Induction: Mice were treated with vincristine (B1662923) (0.1–1.25 mg/kg) to induce neuropathy.
-
Treatment: MCC950 (15 mg/kg, i.p.) was co-administered daily with vincristine.
-
Efficacy Assessment:
-
Behavioral Tests: Mechanical allodynia was measured by assessing paw withdrawal thresholds to von Frey filaments. Motor performance was evaluated using a parallel rod floor test.
-
General Health: Animal well-being, including appearance, locomotion, and body weight, was monitored throughout the study.[8]
-
Conclusion
The landscape of NLRP3 inflammasome inhibitors is rapidly evolving, with numerous compounds in various stages of development. While direct in vivo efficacy data for this compound is not yet in the public domain, the extensive research on inhibitors like MCC950 provides a robust framework for comparison and a benchmark for future studies. The data clearly demonstrates that targeted inhibition of the NLRP3 inflammasome holds significant therapeutic promise for a multitude of inflammatory diseases. As more data on emerging inhibitors becomes available, a clearer picture of their comparative efficacy and potential clinical utility will emerge.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
- 8. Inhibition of the NLRP3 inflammasome using MCC950 reduces vincristine‐induced adverse effects in an acute lymphoblastic leukemia patient‐derived xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DFV890 - Wikipedia [en.wikipedia.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Profile of NT-0527, a brain penetrant NLRP3 Inflammasome inhibitor suitable as an in vivo tool compound for neuroinflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of NLRP3 Inhibition on Downstream Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome, a critical component of the innate immune system, has emerged as a key mediator of inflammation in a host of chronic diseases. Its activation triggers a cascade of downstream signaling events, leading to the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18, and inducing a form of inflammatory cell death known as pyroptosis.[1][2] The central role of the NLRP3 inflammasome in pathological inflammation has made it a prime target for therapeutic intervention.
This guide provides a comparative analysis of prominent NLRP3 inhibitors, with a focus on their effects on downstream signaling pathways. While the specific inhibitor "Nlrp3-IN-60" was requested, it does not appear in publicly available scientific literature. Therefore, this guide will use the well-characterized, potent, and selective NLRP3 inhibitor MCC950 as a primary example for comparison against other notable inhibitors. We will delve into supporting experimental data, detailed methodologies, and visual representations of the underlying biological processes to offer a comprehensive resource for researchers in the field.
Quantitative Comparison of NLRP3 Inhibitors
The efficacy of NLRP3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for the suppression of IL-1β release in cellular assays. The following table summarizes the performance of MCC950 and other alternative NLRP3 inhibitors.
| Inhibitor | Mechanism of Action | IC50 | Cell Type | Selectivity |
| MCC950 | Directly binds the NACHT domain of NLRP3, blocking its ATPase activity and preventing inflammasome assembly.[3][4] | ~7.5 nM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Highly selective for NLRP3 over other inflammasomes like AIM2 and NLRC4.[5] |
| Dapansutrile (OLT1177) | Inhibits the ATPase activity of NLRP3, preventing its interaction with the ASC adaptor protein. | ~1 µM | Human Monocytes | Selective for the NLRP3 inflammasome. |
| Oridonin | Covalently binds to a cysteine residue on NLRP3, inhibiting its activation. | 5-10 µM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Also exhibits broader anti-inflammatory and anti-cancer effects. |
| CY-09 | Directly targets the Walker A motif within the NLRP3 ATPase domain.[6] | 6 µM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Specific for NLRP3.[6] |
| Glyburide | Blocks ATP-sensitive potassium channels, which can indirectly inhibit NLRP3 activation.[4] | 10-25 µM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Not directly selective for NLRP3; also a well-known anti-diabetic drug.[4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of NLRP3 inhibitors, it is crucial to visualize the signaling cascade they modulate and the experimental procedures used to assess their activity.
Caption: Canonical NLRP3 inflammasome signaling pathway.
Caption: General experimental workflow for in vitro NLRP3 inflammasome inhibition assays.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to assess the efficacy of NLRP3 inhibitors on downstream signaling pathways.
Protocol 1: IL-1β Release Assay in Mouse Bone Marrow-Derived Macrophages (BMDMs)
This assay is the gold standard for quantifying the potency of NLRP3 inhibitors.
-
Cell Culture and Seeding:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Differentiate cells into macrophages for 6-7 days in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF).
-
Seed the differentiated BMDMs into 96-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Replace the medium with fresh DMEM.
-
Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 3-4 hours. This step upregulates the transcription of Nlrp3 and Il1b.[7]
-
-
Inhibitor Treatment:
-
Carefully remove the LPS-containing medium.
-
Add fresh serum-free medium containing the NLRP3 inhibitor (e.g., MCC950) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding an agonist such as Nigericin (10 µM) or ATP (5 mM).
-
Incubate for 1 hour.
-
-
Sample Collection and Analysis:
-
Centrifuge the plates to pellet any detached cells.
-
Carefully collect the supernatant.
-
Quantify the concentration of secreted IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Protocol 2: ASC Oligomerization (Speck Formation) Assay
This assay provides a direct measure of inflammasome assembly.
-
Cell Culture and Treatment:
-
Use immortalized macrophage cell lines stably expressing ASC fused to a fluorescent protein (e.g., ASC-GFP).
-
Seed the cells on glass coverslips in a 24-well plate.
-
Prime the cells with LPS and treat with the NLRP3 inhibitor as described in Protocol 1.
-
Activate the inflammasome with an appropriate stimulus.
-
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer.
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
-
Microscopy and Quantification:
-
Visualize the cells using a fluorescence microscope.
-
Count the number of cells containing a distinct fluorescent ASC "speck" (a large, single perinuclear aggregate) relative to the total number of cells (identified by DAPI staining).
-
A potent inhibitor will significantly reduce the percentage of cells forming ASC specks.
-
Protocol 3: Western Blot for Caspase-1 and GSDMD Cleavage
This method assesses the enzymatic activity of the inflammasome by detecting the cleavage of its downstream substrates.
-
Cell Treatment and Lysis:
-
Perform the cell priming, inhibitor treatment, and activation steps in a 6-well plate format with a higher cell number (e.g., 1 x 10^6 cells/well).
-
After treatment, collect both the supernatant and the cell pellet.
-
Lyse the cell pellet in RIPA buffer containing protease inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the cell lysates.
-
Prepare samples from both the supernatant (for cleaved caspase-1 and GSDMD) and the cell lysate (for pro-caspase-1 and full-length GSDMD) by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Immunoblotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for the p20 subunit of cleaved caspase-1 and the N-terminal fragment of GSDMD.
-
Use antibodies against pro-caspase-1 and full-length GSDMD for the lysate samples as loading controls.
-
Detect the proteins using appropriate secondary antibodies and a chemiluminescence substrate. A reduction in the cleaved forms of caspase-1 and GSDMD in the supernatant of inhibitor-treated samples indicates effective blockade of the downstream signaling pathway.
-
Conclusion
The inhibition of the NLRP3 inflammasome represents a promising therapeutic strategy for a wide array of inflammatory diseases. While MCC950 has set a benchmark for potency and selectivity, the field is rapidly advancing with the development of new chemical entities with diverse mechanisms of action. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for the objective assessment and comparison of this compound and other emerging NLRP3 inhibitors. A thorough understanding of how these molecules impact downstream signaling is crucial for the successful translation of these compounds from the laboratory to the clinic.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
Confirming Direct Target Engagement: A Guide to Biochemical Assays for Nlrp3-IN-60 and other NLRP3 Inhibitors
For researchers, scientists, and drug development professionals, establishing direct binding of a small molecule inhibitor to its protein target is a critical step in drug discovery and validation. This guide provides a comparative overview of key biochemical assays to confirm the direct interaction of Nlrp3-IN-60 and other inhibitors with the NLRP3 protein. We present quantitative data for well-characterized NLRP3 inhibitors, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a prime therapeutic target.[1] Small molecule inhibitors that directly bind to NLRP3 can prevent its activation and the subsequent inflammatory cascade. Validating this direct binding is essential to differentiate specific inhibitors from compounds that may act on downstream signaling pathways.
Comparative Analysis of NLRP3 Inhibitor Binding
Several biochemical and biophysical methods can be employed to quantify the direct binding of inhibitors to NLRP3. Below is a comparison of binding affinities for some known NLRP3 inhibitors. Due to the limited availability of public data for "this compound," we are using the well-characterized inhibitor "Nlrp3-IN-26" and other notable inhibitors as comparators.
| Inhibitor | Assay Method | Binding Affinity (Kd) / Potency (IC50) | Target Domain (if known) | Reference |
| MCC950 | Surface Plasmon Resonance (SPR) | Kd = 224 nM | NACHT | [2] |
| Nlrp3-IN-26 | Not specified in provided results | IC50 = 0.13 µM (inhibition of IL-1β secretion) | Likely NACHT | [3] |
| CY-09 | Pull-down with biotinylated analog | Binds directly to NACHT domain | NACHT | [4] |
| Tranilast | Not specified in provided results | Binds directly to NACHT domain | NACHT | [4] |
Note: Kd (dissociation constant) is a direct measure of binding affinity, where a lower value indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) in cell-based assays is an indirect measure of target engagement and functional inhibition.
Key Biochemical Assays for Direct Binding Confirmation
Here, we detail the protocols for three widely used assays to confirm and quantify the direct binding of small molecules to NLRP3.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensing technique that measures the real-time interaction between a ligand (e.g., NLRP3 protein) immobilized on a sensor chip and an analyte (e.g., this compound) in solution. The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.[3][5]
Experimental Protocol:
-
Ligand Immobilization:
-
Recombinant human NLRP3 protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[5]
-
A reference flow cell is prepared without the protein or with an irrelevant protein to subtract non-specific binding signals.
-
-
Analyte Injection:
-
A series of concentrations of the NLRP3 inhibitor (e.g., this compound) are prepared in a suitable running buffer (e.g., HBS-EP+).
-
The inhibitor solutions are injected sequentially over the sensor and reference flow cells at a constant flow rate.[6]
-
-
Data Acquisition and Analysis:
-
The association and dissociation of the inhibitor are monitored in real-time as changes in resonance units (RU).
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[3]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method that assesses the thermal stability of a protein in its native cellular environment or in cell lysates. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm).[7][8]
Experimental Protocol:
-
Cell Treatment:
-
Culture relevant cells (e.g., THP-1 monocytes) and treat with the NLRP3 inhibitor (e.g., this compound) or vehicle control for a defined period.[7]
-
-
Heating and Lysis:
-
Protein Separation and Detection:
-
Separate the soluble protein fraction (un-denatured) from the precipitated (denatured) proteins by centrifugation.
-
Analyze the amount of soluble NLRP3 protein at each temperature point by Western blotting using an anti-NLRP3 antibody.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble NLRP3 as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct binding.[7]
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[9][10][11]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of purified recombinant NLRP3 protein in a suitable buffer in the sample cell.
-
Prepare a solution of the NLRP3 inhibitor (e.g., this compound) at a higher concentration in the same buffer in the injection syringe.[12]
-
-
Titration:
-
Perform a series of small injections of the inhibitor solution into the protein solution while monitoring the heat change.[12]
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of the inhibitor to the protein.
-
The resulting isotherm is fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of binding.[13]
-
Visualizing the Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and the experimental workflows for the described biochemical assays.
Caption: NLRP3 inflammasome signaling pathway and point of inhibition.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
By employing these robust biochemical assays, researchers can confidently confirm the direct binding of this compound and other novel inhibitors to the NLRP3 protein, providing a solid foundation for further preclinical and clinical development.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. path.ox.ac.uk [path.ox.ac.uk]
- 7. Spirodalesol analog 8A inhibits NLRP3 inflammasome activation and attenuates inflammatory disease by directly targeting adaptor protein ASC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 9. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 10. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to NLRP3 Inflammasome Inhibitors in Preclinical Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical mediator of inflammation in a host of diseases. Its activation triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18, making it a prime therapeutic target. While a variety of small molecule inhibitors are under investigation, this guide provides a comparative overview of the preclinical performance of three well-characterized NLRP3 inhibitors: MCC950, OLT1177 (Dapansutrile), and Oridonin.
It is important to note that a search for preclinical data on "Nlrp3-IN-60" did not yield specific information in the public scientific literature. Therefore, this guide focuses on established alternatives to provide a valuable comparative resource.
Mechanism of Action and Comparative Efficacy
The selected inhibitors modulate NLRP3 inflammasome activity through distinct mechanisms, leading to varying efficacy profiles across different preclinical models.
-
MCC950 is a potent and specific inhibitor that directly targets the NACHT domain of NLRP3, preventing its ATPase activity and subsequent oligomerization.[1][2]
-
OLT1177 (Dapansutrile) also directly binds to NLRP3, inhibiting its ATPase activity and blocking the interaction between NLRP3 and the adaptor protein ASC.[1]
-
Oridonin , a natural product, covalently modifies a cysteine residue on the NACHT domain of NLRP3, which disrupts the interaction between NLRP3 and NEK7, a kinase essential for inflammasome activation.[1][2][3]
The following tables summarize the quantitative data on the performance of these inhibitors in various preclinical models of inflammation.
Table 1: In Vitro Inhibition of NLRP3 Inflammasome Activation
| Inhibitor | Cell Type | Activator(s) | Assay | IC50 Value | Reference |
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | ~7.5 nM | [1] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | ~8.1 nM | [4] |
| OLT1177 | J774 Macrophages | Not Specified | IL-1β & IL-18 release | ~1 nM | [1] |
| Oridonin | Not Specified | Not Specified | IL-1β production | ~0.5 - 0.75 µM | [1][5] |
Table 2: Performance in In Vivo Preclinical Models of Inflammation
| Disease Model | Animal Model | Inhibitor | Dose & Route | Key Outcomes | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | MCC950 | Not Specified | Reduced disease severity | [5] |
| Type 2 Diabetes | Mouse | MCC950 | Not Specified | Improved glucose tolerance and insulin (B600854) sensitivity | [6] |
| Gout | Mouse | MCC950 | Not Specified | Reduced joint swelling and inflammation | [6] |
| Alzheimer's Disease | Mouse | MCC950 | Not Specified | Enhanced Aβ clearance and improved cognitive function | [6] |
| Traumatic Brain Injury (TBI) | Animal Model | Oridonin | Not Specified | Reduced neuroinflammation and improved neurological function | [5] |
| Cardiac Hypertrophy | Animal Model | Oridonin | Not Specified | Attenuated cardiac remodeling and improved cardiac function | [5] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general workflow for evaluating NLRP3 inhibitors.
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.
Caption: A generalized workflow for the in vitro evaluation of NLRP3 inflammasome inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize NLRP3 inhibitors.
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Mouse Bone Marrow-Derived Macrophages (BMDMs)
-
Cell Culture and Priming:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Differentiate bone marrow cells into macrophages (BMDMs) by culturing for 7 days in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF).
-
Seed BMDMs in 24-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3 (Signal 1).[7]
-
-
Inhibitor Treatment:
-
Following priming, replace the medium with fresh, serum-free Opti-MEM.
-
Add the NLRP3 inhibitor (e.g., MCC950, OLT1177, Oridonin) at various concentrations to the cells and incubate for 30-60 minutes. A vehicle control (e.g., DMSO) should be run in parallel.[7]
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome (Signal 2) by adding a stimulus such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 60 minutes.[7]
-
-
Endpoint Analysis:
-
IL-1β/IL-18 Measurement: Collect the cell culture supernatant and quantify the concentration of secreted IL-1β and IL-18 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Caspase-1 Activity Assay: Lyse the cells and measure caspase-1 activity using a fluorometric assay kit or by performing a Western blot to detect the cleaved p20 subunit of caspase-1.
-
ASC Speck Visualization: For imaging, cells can be fixed, permeabilized, and stained with an antibody against ASC. The formation of large, perinuclear ASC aggregates ("specks") indicates inflammasome activation. The percentage of cells with ASC specks can be quantified to assess the inhibitory effect.
-
Protocol 2: In Vitro NLRP3 Inflammasome Activation and Inhibition in Human THP-1 Monocytes
-
Cell Differentiation and Priming:
-
Culture human THP-1 monocytic cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiate the THP-1 cells into macrophage-like cells by treating them with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 3 hours.
-
Wash the cells and allow them to rest in fresh medium for 24 hours.
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3 hours.[8]
-
-
Inhibitor Treatment:
-
Pre-treat the primed cells with the NLRP3 inhibitor of interest at various concentrations for 1 hour.[8]
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome by adding 10 µM Nigericin for 1 hour.[8]
-
-
Endpoint Analysis:
-
Follow the same procedures for endpoint analysis (ELISA, Western blot, ASC speck visualization) as described in Protocol 1.
-
References
- 1. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 3. Anti-NLRP3 Inflammasome Natural Compounds: An Update [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Nlrp3-IN-60
Disclaimer: Specific safety and toxicological data for Nlrp3-IN-60 are not publicly available. The following guidance is based on best practices for handling potent, novel small-molecule inhibitors of the NLRP3 inflammasome, such as Nlrp3-IN-11, Nlrp3-IN-26, and Nlrp3-IN-27.[1][2][3] Researchers must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before handling this compound.
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound, a potent inhibitor of the NLR family pyrin domain containing 3 (NLRP3) protein. Given the unknown primary hazards, it is imperative to assume potent biological activity upon exposure and take all necessary precautions to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols.[1]
Personal Protective Equipment (PPE) and Engineering Controls
Due to the potent nature of NLRP3 inhibitors, stringent safety measures are necessary to minimize exposure. The primary routes of exposure for potent small molecules are inhalation of powders and skin contact.[3] Therefore, a comprehensive approach to personal protection and engineering controls is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Operation | Required Personal Protective Equipment | Purpose |
| Receiving and Unpacking | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | To protect against potential external contamination of packaging. |
| Weighing and Aliquoting (Dry Powder) | - Double nitrile gloves- Chemical splash goggles- Face shield- N95 respirator or higher- Disposable laboratory coat or gown | To prevent inhalation of airborne particles and protect skin and eyes from contact. |
| Solution Preparation and Handling | - Nitrile gloves- Chemical splash goggles- Laboratory coat | To protect against splashes and direct contact with the compound in solution. |
| Waste Disposal | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | To safely handle and dispose of contaminated materials. |
Engineering Controls: All work with this compound, both in solid and solution form, should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood or a powder containment hood to minimize the concentration of airborne contaminants.[1][3]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to ensure safety and maintain the integrity of the compound.
1. Receiving and Inspection:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a fume hood and immediately contact your institution's EHS office.[2]
-
If the package is intact, verify that the contents match the order information.[2]
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Keep the container tightly sealed and protect it from light and moisture.[3]
-
Follow the manufacturer's specific recommendations for storage temperature.[2]
3. Weighing and Aliquoting:
-
All handling of the powdered form of this compound must be conducted within a certified chemical fume hood or a powder containment hood.[2]
-
Wear the appropriate PPE as detailed in Table 1, including double gloves, a respirator, and a face shield.[2]
-
Use dedicated spatulas and weighing boats to prevent cross-contamination.[2]
4. Solution Preparation:
-
Prepare solutions in a chemical fume hood to contain any vapors and prevent accidental splashes.[3]
-
Dissolve the compound in a suitable solvent, such as DMSO, as recommended by the supplier or relevant literature.[3]
5. Spill Cleanup:
-
In the event of a spill, use an appropriate spill kit for chemical spills.
-
Wear full PPE during cleanup.
-
Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.[2]
-
Decontaminate the spill area thoroughly.[3]
-
For large spills, or if you are not equipped or trained to handle the spill, contact your institution's EHS office immediately.[2]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.[1]
-
Solid Waste: Collect unused solid this compound, contaminated gloves, pipette tips, and other lab consumables in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not pour down the drain.[3]
-
Disposal Compliance: All waste must be disposed of in accordance with institutional, local, and national environmental regulations. Contact your institution's EHS department for specific disposal procedures.[1]
Visualizing the Workflow and Biological Pathway
The following diagrams illustrate the safe handling workflow and the biological context of this compound's action.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Caption: Simplified NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following is a general methodology for an in vitro NLRP3 inflammasome inhibition assay, which can be adapted for this compound.
Cell Culture and Priming:
-
Plate bone marrow-derived macrophages (BMDMs) or THP-1 cells in a 96-well plate and allow them to adhere.[3]
-
Prime the cells with a TLR agonist, such as lipopolysaccharide (LPS), to upregulate NLRP3 and pro-IL-1β expression.
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock solution.
-
Pre-incubate the primed cells with varying concentrations of this compound for 1 hour.[3]
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).[1]
NLRP3 Activation:
-
Add an NLRP3 activator, such as ATP or nigericin, to the cells.
-
Incubate for the appropriate time to induce inflammasome activation and IL-1β secretion.
Data Collection and Analysis:
-
After incubation, carefully collect the cell culture supernatant.[1]
-
Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit.
-
Determine the IC50 value of this compound by plotting the IL-1β concentration against the inhibitor concentration.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
